Benzyl propiolate
Descripción
Propiedades
IUPAC Name |
benzyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLTHXLCZSZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337487 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-01-9 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Propiolate (CAS: 14447-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl propiolate (CAS number 14447-01-9) is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a terminal alkyne and a benzyl ester, makes it a highly reactive and useful intermediate in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a liquid at room temperature with the molecular formula C₁₀H₈O₂. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 14447-01-9 | |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.1 g/cm³ | [4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Flash Point | 139.9 °C | [4] |
| Solubility | Insoluble in water, soluble in most organic solvents. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |
Safety and Handling
This compound is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3][5][6]
Hazard Statements: H302, H312, H315, H319, H332, H335[5][6]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[5][6]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
Several methods are available for the synthesis of this compound. The choice of method may depend on the desired scale, purity requirements, and available starting materials.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add propiolic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Fischer-Speier Esterification Workflow.
Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) for esterification under milder conditions.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0°C in an ice bath and then add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute hydrochloric acid to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Steglich Esterification Workflow.
Copper-Catalyzed Synthesis
This method involves the coupling of a benzyl halide with an alkynoic acid in the presence of a copper catalyst.[6]
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine the benzyl halide (e.g., benzyl bromide, 1.0 equivalent), propiolic acid (1.5 equivalents), cesium carbonate (Cs₂CO₃) (2.0 equivalents), and copper(I) iodide (CuI) (0.1 equivalents) in acetonitrile (CH₃CN).
-
Reaction: Stir the mixture at 60°C for 24 hours in the air.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the mixture into ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by flash column chromatography.
Applications in Drug Discovery and Development
The terminal alkyne functionality of this compound makes it a key reagent in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in drug discovery for bioconjugation, lead optimization, and the synthesis of complex molecular architectures.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and an azide (e.g., benzyl azide, 1.0 equivalent) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing copper(II) sulfate (CuSO₄) (0.01-0.05 equivalents) with a reducing agent such as sodium ascorbate (0.1-0.2 equivalents) in water.
-
Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction at room temperature.
-
Monitoring: The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 1,2,3-triazole can be purified by column chromatography or recrystallization.[9][10]
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols [organic-chemistry.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
An In-depth Technical Guide to the Molecular Structure of Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl propiolate (benzyl prop-2-ynoate) is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation are outlined, and its known biological activities, including its role as an antifungal agent and its interaction with adrenergic signaling pathways, are discussed. This document aims to serve as a core resource for researchers engaged in the study and application of this compound.
Molecular Structure and Identification
This compound is an ester formed from benzyl alcohol and propiolic acid. The presence of a terminal alkyne group makes it a highly reactive and useful building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | benzyl prop-2-ynoate[1] |
| Synonyms | This compound, 2-Propynoic acid, phenylmethyl ester, Acetylenecarboxylic acid benzyl ester[1][2] |
| CAS Number | 14447-01-9[1] |
| Chemical Formula | C₁₀H₈O₂[1] |
| Molecular Weight | 160.17 g/mol [1] |
| Canonical SMILES | C#CC(=O)OCC1=CC=CC=C1[1] |
| InChI Key | KCSLTHXLCZSZLB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg[3] |
| Density | 1.1 ± 0.1 g/cm³[3] |
| Flash Point | 139.9 ± 9.5 °C[3] |
| Refractive Index | 1.539[3] |
| LogP | 2.67[2] |
Synthesis of this compound
This compound can be synthesized through several methods, most commonly via the esterification of propiolic acid with benzyl alcohol. A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Esterification of Propiolic Acid with Benzyl Alcohol
This protocol describes the synthesis of this compound via a direct esterification reaction.
Materials:
-
Propiolic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
-
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic, benzylic, and acetylenic protons.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.43 - 7.30 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.23 | singlet | 2H | Benzylic protons (-CH₂-) |
| 2.90 | singlet | 1H | Acetylenic proton (≡C-H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ester carbonyl carbon (C=O) |
| ~135 | Aromatic quaternary carbon (C-CH₂) |
| ~128.7 | Aromatic methine carbons (ortho-C) |
| ~128.6 | Aromatic methine carbon (para-C) |
| ~128.4 | Aromatic methine carbons (meta-C) |
| ~77 | Acetylenic carbon (-C≡) |
| ~75 | Acetylenic carbon (≡C-H) |
| ~67 | Benzylic carbon (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 5: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 | Strong | ≡C-H stretch (alkyne) |
| ~2120 | Medium | C≡C stretch (alkyne) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~1600, 1495, 1455 | Medium-Weak | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | [M]⁺ (Molecular ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
| 53 | High | [C₄H₅]⁺ |
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antifungal agent and an adrenergic receptor agonist.
Antifungal Activity
Recent studies have highlighted the broad-spectrum antifungal properties of this compound derivatives against various phytopathogenic fungi. The proposed mechanism of action involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Proposed antifungal mechanism of this compound.
Adrenergic Receptor Agonism
This compound has been identified as an agonist of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like adrenaline and noradrenaline. The activation of these receptors triggers a signaling cascade that can lead to various physiological responses, including platelet aggregation.
References
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl propiolate, a valuable chemical intermediate. The document details established synthetic protocols, presents key characterization data in a structured format, and includes workflow diagrams to facilitate understanding and replication of the described methods.
Introduction
This compound, systematically named benzyl prop-2-ynoate, is an organic compound with the chemical formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1] Its structure features a benzyl group attached to a propiolate ester, rendering it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This guide outlines the primary methods for its preparation and the analytical techniques used for its characterization.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the esterification of propiolic acid with benzyl alcohol. This reaction can be achieved through several catalytic approaches.
Fischer Esterification with Acid Catalysis
A well-established method for synthesizing this compound involves the direct esterification of propiolic acid with benzyl alcohol using a strong acid catalyst, such as p-toluenesulfonic acid (TsOH), in a suitable solvent like toluene. The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this transformation is described in the literature. Typically, equimolar amounts of propiolic acid and benzyl alcohol are dissolved in a non-polar solvent like toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and the catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Other Synthetic Routes
Alternative synthetic strategies for this compound have also been reported. These include the reaction of benzyl bromide with propiolic acid in the presence of a base, or the transesterification of ethyl propiolate with benzyl alcohol. These methods may offer advantages in specific contexts, such as avoiding the use of strong acids or utilizing different starting materials.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | benzyl prop-2-ynoate | [1] |
| CAS Number | 14447-01-9 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
The structural confirmation of this compound is achieved through the analysis of its NMR, IR, and mass spectra. The characteristic spectral data are presented in the following tables.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.30 - 7.45 | m | 5H | C₆H₅ |
| Methylene Protons | 5.23 | s | 2H | -CH₂- |
| Acetylenic Proton | 2.90 | s | 1H | -C≡CH |
Table 2: ¹H NMR Data for this compound
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~153 | C=O |
| Aromatic Carbons | ~135, 128.8, 128.6, 128.5 | C₆H₅ |
| Methylene Carbon | ~67 | -CH₂- |
| Acetylenic Carbons | ~76, ~75 | -C≡CH |
Table 3: ¹³C NMR Data for this compound
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the alkyne, ester, and aromatic functionalities.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C=O stretch (ester) | ~1720 |
| C≡C stretch (alkyne) | ~2120 |
| C-O stretch (ester) | ~1250 |
| C-H stretch (aromatic) | ~3030 |
| C=C stretch (aromatic) | ~1600, 1495 |
Table 4: Characteristic IR Absorption Bands for this compound
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 160. The fragmentation pattern would likely show characteristic peaks corresponding to the loss of the benzyl group and other fragments.
| m/z | Assignment |
| 160 | [M]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 69 | [C₃H₁O₂]⁺ |
| 53 | [C₃H₁O]⁺ |
Table 5: Expected Mass Spectrometry Fragmentation for this compound
Experimental and Logical Workflow Diagrams
To visually represent the processes described in this guide, the following diagrams have been generated using Graphviz.
General Synthesis Workflow
This diagram illustrates the key steps involved in a typical laboratory synthesis of this compound.
References
Physical and chemical properties of benzyl propiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl propiolate (benzyl prop-2-ynoate). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This document summarizes key quantitative data, details experimental protocols for its synthesis and characteristic reactions, and visualizes important chemical transformations.
Physical and Chemical Properties
This compound is an ester characterized by the presence of a terminal alkyne group, which imparts significant reactivity. Its fundamental properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 14447-01-9 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 139.9 ± 9.5 °C | [3] |
| Refractive Index | 1.539 | [3] |
| LogP | 2.67 |
Note: Some physical properties are predicted values.
Spectral Data
Definitive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) specifically for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized or acquired samples.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the alkyne, which is activated by the adjacent electron-withdrawing ester group. This makes it susceptible to a variety of chemical transformations.
Cycloaddition Reactions
This compound, as an activated alkyne, readily participates in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.
A general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1.15 equivalents) in a suitable solvent such as Cyrene™.
-
Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI, 0.01 equivalents).
-
Add a base, such as triethylamine (Et₃N, 0.1 equivalents), to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 30-85 °C) overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by adding cold distilled water.
-
The solid product can be isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[4]
Nucleophilic Addition Reactions
The electron-deficient alkyne in this compound is a prime target for nucleophilic attack. Soft nucleophiles, such as thiols, typically add to the β-carbon in a conjugate or 1,4-addition fashion.
A general procedure for the nucleophilic addition of a thiol to an activated alkyne is as follows:
-
Dissolve the activated alkyne, such as an alkyl propiolate (1 equivalent), in a suitable solvent.
-
Add the thiol nucleophile (e.g., benzyl mercaptan).
-
The reaction can be promoted by the addition of a base or a nucleophilic catalyst.
-
Stir the reaction at ambient temperature and monitor its progress.
-
Upon completion, the product can be isolated and purified using standard techniques like column chromatography.[5][6]
References
- 1. This compound | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Propionate (122-63-4) | Industrial Chemicals Manufacturer [chemicalbull.com]
- 3. Page loading... [guidechem.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Spectral Data of Benzyl Propiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for benzyl propiolate (C₁₀H₈O₂), a valuable propiolic acid ester in organic synthesis. Due to the relative scarcity of publicly available spectral data for this compound compared to its saturated analog, benzyl propionate, this guide compiles known information and outlines the standard experimental protocols for its characterization.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₈O₂. It consists of a benzyl group attached to a propiolate ester. The presence of the alkyne functional group makes it a versatile building block in various organic reactions, including cycloadditions and coupling reactions. Accurate spectral characterization is crucial for confirming the identity and purity of synthesized this compound. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data Summary
Comprehensive, experimentally verified spectral data for this compound is not widely available in public databases. However, based on the known synthesis and characterization of this compound in the chemical literature, the expected spectral features can be summarized. Researchers seeking definitive data should refer to the primary literature where the synthesis of this compound is described, such as:
-
Synthesis, 2005, # 14, p. 2357 - 2366
-
Tetrahedron, 2013, vol. 69, # 26, p. 5495 - 5500
-
Organic Letters, 2012, vol. 14, # 13, p. 3264 - 3267
The following tables present predicted and partially reported data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.2 | s | 2H | Methylene protons (-CH₂-) |
| ~2.9 | s | 1H | Acetylenic proton (≡C-H) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Ester carbonyl carbon (C=O) |
| ~135 | Aromatic quaternary carbon |
| ~128-129 | Aromatic CH carbons |
| ~77 | Acetylenic carbon (-C≡) |
| ~75 | Acetylenic carbon (-C≡H) |
| ~67 | Methylene carbon (-CH₂-) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | ≡C-H | Acetylenic C-H stretch |
| ~2100 | C≡C | Carbon-carbon triple bond stretch |
| ~1715 | C=O | Ester carbonyl stretch |
| ~1250, ~1100 | C-O | Ester C-O stretch |
| ~3100-3000 | =C-H | Aromatic C-H stretch |
| ~1600, ~1495 | C=C | Aromatic C=C stretch |
Mass Spectrometry (MS)
Table 4: Reported Mass Spectrometry Data for this compound
| m/z | Description |
| 160 | Molecular ion [M]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ (base peak) |
| 77 | Phenyl ion [C₆H₅]⁺ |
| 53 | [C₄H₅]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments used to obtain the spectral data for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the molecular structure of this compound.
Methodology:
-
Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the neat liquid is typically used. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The thin film of the sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
Benzyl Propiolate: A Versatile Terminal Alkyne Building Block for Synthesis and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl propiolate is a valuable chemical intermediate characterized by a terminal alkyne functional group and a benzyl ester. This unique combination of a reactive alkyne and a readily cleavable protecting group makes it a highly versatile building block in modern organic synthesis. Its utility spans a wide range of applications, from the construction of complex molecular architectures to the synthesis of biologically active compounds for drug discovery. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a terminal alkyne building block.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 14447-01-9 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of propiolic acid with benzyl alcohol.
-
Reaction Scheme:
Fischer-Speier Esterification of Propiolic Acid
-
Experimental Protocol:
-
To a solution of propiolic acid (1.0 eq) in a suitable solvent such as toluene, add benzyl alcohol (1.1 eq).
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (TsOH, 0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approximately 120°C) and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Note: A comparative study has shown that TsOH can achieve 85-90% conversion under reflux conditions.[3]
-
Steglich Esterification
This method is suitable for small-scale syntheses under milder conditions and is particularly advantageous for acid-sensitive substrates.
-
Experimental Protocol:
-
Dissolve propiolic acid (1.0 eq) and benzyl alcohol (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Note: This method can achieve yields exceeding 90%.[3]
-
Reactivity as a Terminal Alkyne Building Block
The terminal alkyne of this compound is the key to its versatility, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in this reaction.
-
Reaction Scheme:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
General Experimental Protocol:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or THF.
-
Add a copper(II) sulfate solution (e.g., 0.1-0.2 eq of a 20 mM stock solution in deionized water).
-
Add a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (0.2-1.0 eq, maintaining a ligand to copper ratio of 2:1 to 5:1).
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.5-1.0 eq of a 100 mM stock solution in deionized water), to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a solution of EDTA to remove copper ions, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Sonogashira Coupling
While specific examples detailing the Sonogashira coupling of this compound are not abundant in the provided search results, the general principles of this palladium- and copper-catalyzed cross-coupling reaction are well-established for terminal alkynes. This reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
-
General Workflow:
General Workflow for Sonogashira Coupling
1,3-Dipolar Cycloaddition
In addition to the copper-catalyzed reaction, this compound can participate in thermal 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. These reactions may be less regioselective than their catalyzed counterparts, often yielding a mixture of regioisomers.
Applications in Drug Discovery and Development
The triazole moiety formed from the click reaction of this compound is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Derivatives of this compound have shown promise as antifungal agents.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, 2-bromo this compound has shown a high total activity index against several fungal strains, outperforming some commercial fungicides.[3] The proposed mechanism of action involves the disruption of mycelial morphology and an increase in intracellular reactive oxygen species (ROS).[3]
Spectroscopic Data
The following table summarizes the reported ¹H NMR spectroscopic data for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic | 7.43 - 7.30 | m | - | [3] |
| Benzyl Methylene (-CH₂-) | 5.23 | s | - | [3] |
| Terminal Alkyne (-C≡CH) | 2.89 | s | - | [3] |
Note: 'm' denotes multiplet and 's' denotes singlet.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its terminal alkyne functionality allows for participation in a range of powerful bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, providing rapid access to 1,2,3-triazole-containing molecules. The benzyl ester group serves as a convenient protecting group that can be readily removed under various conditions. These features, combined with the emerging biological activities of its derivatives, position this compound as a key tool for researchers and scientists in the fields of synthetic chemistry and drug development. Further exploration of its reactivity and applications is expected to yield novel molecules with significant potential.
References
Benzyl Propiolate: A Versatile Alkyne for Advanced Organic Synthesis
An In-depth Technical Guide
Abstract: Benzyl propiolate is a highly functionalized alkyne building block that has garnered significant attention in modern organic synthesis. Its unique structure, featuring a terminal alkyne for coupling and cycloaddition reactions, an ester for further modification, and a benzyl group that can serve as a removable protecting group, makes it an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, core reactivity, and detailed protocols for its application in key synthetic transformations, including cycloaddition and cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction to this compound
This compound (prop-2-ynoic acid, phenylmethyl ester) is an organic compound that serves as a cornerstone reagent in various synthetic applications. The molecule's utility is derived from the orthogonal reactivity of its three primary components:
-
Terminal Alkyne: The C-C triple bond is the primary site of reactivity, readily participating in a host of transformations, most notably cycloadditions and metal-catalyzed cross-coupling reactions.
-
Ester Moiety: The ester linkage provides a site for hydrolysis or transesterification, allowing for the deprotection of the carboxylic acid or conversion into other functional groups after the alkyne has been manipulated.
-
Benzyl Group: Often employed as a protecting group for the carboxylic acid, the benzyl group can be selectively removed under mild hydrogenolysis conditions, a feature that is highly advantageous in multi-step total synthesis.
This combination of features allows for the strategic incorporation of a three-carbon propargyl unit into target molecules, which can then be further elaborated.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 14447-01-9 | [1] |
| Appearance | Not specified; expected to be a liquid or low-melting solid | |
| IUPAC Name | benzyl prop-2-ynoate | [1] |
| InChIKey | KCSLTHXLCZSZLB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While classical Fischer esterification between propiolic acid and benzyl alcohol under acidic conditions is a viable route, modern methods offer milder conditions and improved yields.[2] A particularly effective approach is the copper(I)-catalyzed esterification of propiolic acid with benzyl halides.[3]
Copper(I)-Catalyzed Esterification
This method provides an efficient pathway to benzyl propiolates from readily available benzyl halides and alkynoic acids under ligand-free conditions.[3] The causality behind this choice of catalyst lies in copper(I)'s ability to activate the terminal alkyne, facilitating the coupling process under mild conditions that preserve the sensitive functional groups.
The proposed mechanism involves the formation of a copper(I) acetylide from propiolic acid. This intermediate then undergoes nucleophilic attack on the benzyl halide to furnish the desired ester product. The use of a base is critical to deprotonate the carboxylic acid and facilitate the formation of the copper acetylide.
Synthetic Workflow
The general workflow for the synthesis of this compound via copper-catalyzed esterification is depicted below. This process highlights the key stages from starting materials to the purified final product.
Caption: Workflow for Copper-Catalyzed Synthesis of this compound.
Key Applications in Organic Synthesis
This compound's true power is realized in its application as a versatile building block. Its terminal alkyne is primed for participation in two of the most powerful C-C and C-N bond-forming reaction classes in organic chemistry: cycloadditions and cross-couplings.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a cornerstone reaction for the synthesis of five-membered heterocycles.[4][5] this compound is an excellent dipolarophile for this transformation, reacting with 1,3-dipoles like organic azides to produce highly valuable 1,2,3-triazole rings.[6][7] Triazoles are a privileged scaffold in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.
The reaction between a substituted benzyl azide and this compound proceeds regiospecifically to yield the 1,4-disubstituted triazole as the major product.[6][7] This regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkyne is favored.[4]
Caption: Mechanism of the [3+2] Huisgen Cycloaddition Reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling is a robust and widely used method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction is co-catalyzed by palladium and copper complexes and requires a mild base. This compound is an ideal substrate for this reaction, enabling the direct attachment of an aryl or vinyl group to the alkyne terminus.
This transformation is foundational for the synthesis of conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals, organic materials, and natural products.[8] The causality for using a dual-catalyst system is that the palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst generates the reactive copper(I) acetylide species.
Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Cu(I)-Catalyzed Esterification
Adapted from Mao et al.[3]
-
Reagents & Setup: To a flame-dried round-bottom flask, add propiolic acid (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 0.1 mmol).
-
Solvent & Starting Material: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) followed by benzyl bromide (1.2 mmol).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: [3+2] Cycloaddition with Benzyl Azide
Based on principles from Abu-Orabi et al.[6][7]
-
Reagents & Setup: In a sealed tube, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in toluene (5 mL).
-
Reaction: Heat the mixture at 90-100 °C for 12-24 hours. Monitor the disappearance of starting materials by TLC.
-
Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the 1-benzyl-4-(benzyloxycarbonyl)-1H-1,2,3-triazole.
Protocol 3: Sonogashira Coupling with 4-Iodotoluene
Based on general Sonogashira conditions[8][9]
-
Catalyst & Reagents: To a Schlenk flask, add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).
-
Solvent & Base: Evacuate and backfill the flask with nitrogen. Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol).
-
Substrate Addition: Add this compound (1.2 mmol) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Workup: Once complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the coupled product, benzyl 3-(p-tolyl)propiolate.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] Do not eat, drink, or smoke when handling.[10]
-
Storage: Store in a cool, dry, and well-sealed container away from incompatible materials and sources of ignition.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]
Always consult the specific Material Safety Data Sheet (MSDS) before use.
Conclusion and Future Outlook
This compound has established itself as a powerful and versatile C3 synthon in the organic chemist's toolbox. Its ability to undergo efficient cycloaddition and cross-coupling reactions provides reliable access to complex and medicinally relevant scaffolds. Future research will likely focus on expanding its applications in multicomponent reactions, asymmetric catalysis, and the synthesis of novel functional materials and biologically active compounds. The strategic advantage of its deprotectable benzyl ester function will ensure its continued relevance in the elegant and efficient total synthesis of complex natural products.
References
- 1. This compound | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C10H8O2|14447-01-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Benzyl propiolate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for professionals in research, development, and manufacturing who may handle this chemical.
Chemical Identification
| Chemical Name | This compound |
| Synonyms | Benzyl prop-2-ynoate |
| CAS Number | 14447-01-9[1][2][3][4][5] |
| Molecular Formula | C₁₀H₈O₂[1][3][4][5] |
| Molecular Weight | 160.17 g/mol [1][3][5][6] |
| Structure | InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 139.9 ± 9.5 °C |
| Purity | 95% - 97%[4][5] |
| Storage Temperature | 2-8°C, sealed in a dry environment[7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements associated with this chemical are summarized below. It is crucial to understand these hazards to implement appropriate safety measures.[2][6][8]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][6][8] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2][6][8] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2][6][8] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3][6][7] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][6][7] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2][3][6][7] |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[1] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with chemical-resistant gloves.[1] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: Use a respirator if ventilation is inadequate. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
Safe Handling Practices
-
Avoid all personal contact, including inhalation.[2]
-
Use in a well-ventilated area.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[3]
-
Keep containers securely sealed when not in use.[2]
-
Avoid physical damage to containers.[2]
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[3]
-
Store locked up.[2]
-
Containers that are opened must be carefully resealed and kept upright to prevent leakage.[3]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Carbon oxides may be formed under fire conditions.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent product from entering drains.[1]
-
Methods for Cleaning Up: Contain and absorb the spill with sand, earth, inert material, or vermiculite.[2] Collect in a suitable, labeled container for waste disposal.[2]
Toxicological Information
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For general guidance on toxicological testing, researchers should refer to established OECD guidelines for testing of chemicals, such as:
-
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
-
OECD 402: Acute Dermal Toxicity
-
OECD 404: Acute Dermal Irritation/Corrosion
-
OECD 405: Acute Eye Irritation/Corrosion
Visualizations
The following diagrams illustrate key safety and handling workflows relevant to working with this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Risk Assessment Process for Chemical Use.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. This compound, CasNo.14447-01-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 14447-01-9 [sigmaaldrich.com]
- 8. benzyl prop-2-ynoate | 14447-01-9 [sigmaaldrich.com]
The Alkyne Keystone: A Technical Guide to the Medicinal Chemistry Applications of Benzyl Propiolate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of benzyl propiolate in modern medicinal chemistry. This document details its pivotal role as a synthetic building block, particularly in the construction of biologically active heterocyclic compounds through click chemistry, and explores its potential in developing novel therapeutic agents.
Executive Summary
This compound, a terminal alkyne-containing ester, has emerged as a versatile and valuable tool in the medicinal chemist's arsenal. While historically utilized in the fragrance and flavor industries, its true potential lies in its application as a key architectural element in the synthesis of complex, biologically active molecules. The presence of a terminal alkyne functional group makes it an ideal partner in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold of significant interest in drug discovery due to its metabolic stability and ability to engage in favorable interactions with biological targets.[1][2][3] This guide will provide an in-depth overview of the synthesis of this compound derivatives, their documented and potential therapeutic applications, quantitative biological data, and detailed experimental protocols.
Core Application: this compound in Click Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 1-benzyl-1,2,3-triazole-4-carboxylate derivatives via the CuAAC reaction.[4] This reaction is highly efficient, modular, and biocompatible, making it ideal for creating large libraries of compounds for high-throughput screening.[1][5] The resulting triazole ring is not merely a passive linker; it actively participates in binding to biological targets through hydrogen bonding and dipole interactions.[1][3] The benzyl group and the ester functionality, both introduced by the this compound starting material, provide two distinct points for further chemical modification, allowing for the rapid exploration of structure-activity relationships (SAR).
Below is a generalized workflow for the utilization of this compound in a drug discovery program.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry: 1,2,3-triazoles as pharmacophores. | Semantic Scholar [semanticscholar.org]
- 3. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
Benzyl Propiolate: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl propiolate, a readily accessible and highly reactive building block, has emerged as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical structure, featuring a terminal alkyne and a benzyl ester group, allows for participation in a variety of cyclization strategies, including cycloaddition and multicomponent reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction pathways, experimental protocols, and quantitative data to facilitate its application in modern drug discovery and organic synthesis.
Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition
The most prominent application of this compound in heterocyclic synthesis is its participation in [3+2] cycloaddition reactions with azides to furnish 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers high yields, excellent regioselectivity, and mild reaction conditions, making it a cornerstone of "click chemistry".
Reaction Mechanism
The reaction proceeds via a concerted or stepwise mechanism involving the reaction of the terminal alkyne of this compound with an azide. In the absence of a catalyst, the thermal Huisgen cycloaddition often leads to a mixture of 1,4- and 1,5-regioisomers. However, the use of a copper(I) catalyst exclusively yields the 1,4-disubstituted triazole, while ruthenium catalysts can favor the formation of the 1,5-regioisomer.
Experimental Data
The following table summarizes representative quantitative data for the synthesis of 1,2,3-triazoles using this compound and its analogs.
| Entry | Azide | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | Propiolic Acid | None | Acetone | Reflux | Overnight | 62 | [1] |
| 2 | Benzyl Azide | Methyl Propiolate | Ru Complex | Toluene | Reflux | 24 | - | [2] |
| 3 | Benzyl Azide | Phenylacetylene | CuI | Cyrene™ | 30 | 12 | 89-96 | |
| 4 | Substituted Benzyl Azides | Ethyl Propiolate | None | Ethanol | Reflux | - | High |
Detailed Experimental Protocol: Synthesis of Benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from the synthesis of the corresponding carboxylic acid.[1]
Materials:
-
Benzyl azide
-
This compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of benzyl azide (1.0 eq) in DCM, add this compound (1.0 eq), CuI (0.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Synthesis of Pyridines and Dihydropyridines
While direct examples of this compound in classical pyridine syntheses like the Hantzsch synthesis are not widely reported, its activated alkyne functionality makes it a suitable substrate for various pyridine-forming reactions. These often involve a Michael addition followed by cyclization.
Proposed Synthetic Pathway
A plausible route to substituted dihydropyridines involves the reaction of this compound with an enamine, which can be generated in situ from a β-ketoester and an amine. The initial Michael addition of the enamine to the electron-deficient alkyne of this compound would be followed by an intramolecular cyclization and subsequent tautomerization to yield the dihydropyridine ring. Oxidation of the dihydropyridine would then lead to the corresponding pyridine.
Synthesis of Pyrimidines
The construction of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. This compound can be envisioned as a precursor to a suitable 1,3-dicarbonyl equivalent for pyrimidine synthesis.
Proposed Synthetic Pathway
A potential strategy involves the initial reaction of this compound with a primary amine to form a β-enamino ester. This intermediate, possessing a 1,3-relationship between the amine and the ester carbonyl, can then undergo condensation with an amidine hydrochloride to form the pyrimidine ring.
Synthesis of Pyrroles
The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this compound itself is not a 1,4-dicarbonyl compound, it can be a starting material for the synthesis of precursors suitable for pyrrole synthesis.
Proposed Synthetic Pathway
A plausible approach involves the Michael addition of an α-amino ketone to this compound. This reaction would generate a 1,4-dicarbonyl-like intermediate which, upon intramolecular cyclization and dehydration, would yield a substituted pyrrole.
Conclusion
This compound serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds, with its application in the synthesis of 1,2,3-triazoles being particularly well-established. While direct literature examples for the synthesis of other key heterocycles such as pyridines, pyrimidines, and pyrroles are less common, its inherent reactivity suggests plausible synthetic routes via Michael addition and subsequent cyclization reactions. The experimental protocols and reaction principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel heterocyclic scaffolds for applications in medicinal chemistry and materials science. Further research into expanding the scope of its reactions will undoubtedly uncover new and efficient pathways to valuable heterocyclic structures.
References
Methodological & Application
Synthesis of benzyl propiolate from propiolic acid and benzyl alcohol
An Application Note for the Synthesis of Benzyl Propiolate from Propiolic Acid and Benzyl Alcohol
Abstract
This comprehensive guide details the synthesis of this compound, a valuable terminal alkyne building block for applications in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We present a robust and scalable protocol centered on the Steglich esterification, a mild and efficient method that circumvents the challenges associated with traditional acid-catalyzed esterifications of sensitive substrates. This document provides an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, characterization data, and a troubleshooting guide to ensure successful synthesis for researchers in chemical and pharmaceutical development.
Introduction and Strategic Rationale
This compound is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and advanced materials. Its terminal alkyne and ester functionalities allow for orthogonal chemical modifications. The direct esterification of propiolic acid with benzyl alcohol presents a synthetic challenge. Standard Fischer esterification, which employs strong acid catalysts and heat, can lead to undesirable side reactions such as the hydration of the alkyne or polymerization of the highly reactive propiolic acid.[1][2][3]
To overcome these limitations, milder coupling methods are required. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an ideal strategy.[4][5][6] This method proceeds at room temperature, offers high yields, and is tolerant of a wide range of functional groups, making it exceptionally well-suited for the synthesis of this compound. The key advantage lies in the in-situ activation of the carboxylic acid by DCC, which avoids the harsh conditions of traditional methods.[5]
The Mechanism of Steglich Esterification
Understanding the causality behind the Steglich esterification is crucial for its successful application. The reaction is not merely a dehydration; it is a carefully orchestrated activation and nucleophilic acyl substitution process.
-
Activation of Propiolic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by propiolic acid. The resulting propiolate anion then attacks the central carbon of the protonated DCC, forming the highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]
-
The Role of the DMAP Catalyst: While the O-acylisourea can be directly attacked by benzyl alcohol, this pathway is often slow and can be intercepted by a deleterious side reaction—an intramolecular 1,3-rearrangement to form a stable N-acylurea, which halts the desired reaction.[4][5] This is where DMAP's catalytic role is paramount. As a superior nucleophile, DMAP rapidly attacks the O-acylisourea to form an acylpyridinium intermediate.[5] This new intermediate is significantly more reactive towards the alcohol and is incapable of the unproductive rearrangement.
-
Nucleophilic Attack and Product Formation: Benzyl alcohol attacks the activated acyl group of the acylpyridinium intermediate.
-
Byproduct Formation: The displaced DCC, now protonated, scavenges the proton from the attacking alcohol, ultimately forming dicyclohexylurea (DCU). DCU is a stable, neutral urea byproduct that is largely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate. Its precipitation provides a thermodynamic driving force that helps push the reaction to completion.[4]
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding stoichiometry and safety, is critical for a successful outcome.
Materials and Reagents
Proper reagent handling and quality are foundational to reproducibility.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| Propiolic Acid | 471-25-0 | 70.05 | 10.0 | 1.0 | Clear liquid, ρ = 1.14 g/mL |
| Benzyl Alcohol | 100-51-6 | 108.14 | 10.5 | 1.05 | Clear liquid, ρ = 1.044 g/mL |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 11.0 | 1.1 | White solid, mp = 34-35 °C |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 1.0 | 0.1 | White solid |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - | Solvent, ~50 mL |
Critical Safety Precautions
Work must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
Propiolic Acid: Highly toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is a lachrymator.[7][8][9] Handle with extreme care.
-
Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin, is a potent skin sensitizer that can cause severe allergic reactions upon re-exposure, and can cause serious eye damage.[10][11][12][13]
-
4-(Dimethylamino)pyridine (DMAP): Fatal in contact with skin and toxic if swallowed or inhaled.[14][15][16][17] Avoid creating dust.
-
Benzyl Alcohol: Harmful if swallowed or inhaled and causes serious eye irritation.[18][19][20]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add propiolic acid (0.70 g, 10.0 mmol), benzyl alcohol (1.14 g, 10.5 mmol), and DMAP (0.122 g, 1.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C. This is crucial to manage the initial exotherm upon DCC addition and to minimize side reactions.
-
DCC Addition: While stirring vigorously at 0 °C, add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise over 5 minutes. A white precipitate (DCU) will begin to form almost immediately.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials (benzyl alcohol and propiolic acid) indicates completion.
Work-up and Purification
-
DCU Filtration: After the reaction is complete, cool the flask in an ice bath for 20 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel, washing the solid DCU cake with a small amount of cold DCM (2 x 10 mL). The collected solid DCU should be quenched with dilute acid before disposal according to institutional guidelines.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash with 0.5 M HCl (2 x 30 mL) to remove any residual DMAP and DCU.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any unreacted propiolic acid.
-
Wash with brine (1 x 30 mL) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to yield pure this compound as a clear to pale yellow liquid.[21]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
-
Appearance: Clear, colorless to pale yellow liquid.[21]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.42-7.30 (m, 5H, Ar-H), 5.21 (s, 2H, -CH₂-), 2.90 (s, 1H, C≡C-H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.5 (C=O), 134.8 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 128.5 (Ar-CH), 75.2 (C≡CH), 74.9 (C≡CH), 67.8 (-CH₂-).
-
IR (neat, cm⁻¹): ~3280 (ν, ≡C-H stretch), ~2125 (ν, C≡C stretch), ~1715 (ν, C=O stretch).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. | 1. Use anhydrous solvent and ensure reagents are dry. DCC is moisture-sensitive.[12] |
| 2. Inactive DCC. | 2. Use a fresh bottle of DCC; it can degrade upon storage. | |
| 3. Insufficient reaction time. | 3. Monitor reaction by TLC and allow it to run to completion. | |
| Formation of N-acylurea byproduct | 1. Omission of DMAP catalyst. | 1. Ensure the correct catalytic amount (5-10 mol%) of DMAP is added. |
| 2. Reaction temperature is too high. | 2. Maintain controlled temperature, especially during DCC addition. | |
| Difficult Filtration of DCU | 1. DCU is too fine or colloidal. | 1. Cool the reaction mixture thoroughly before filtering. Diluting with a non-polar solvent like hexanes can sometimes aid precipitation. |
| Product Contaminated with DCU | 1. Incomplete precipitation before filtration. | 1. Store the crude product solution in the freezer for several hours and re-filter before proceeding with aqueous work-up. |
Conclusion
The Steglich esterification provides a highly effective and reliable method for the synthesis of this compound from propiolic acid and benzyl alcohol. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this important chemical building block in high yield and purity. This application note serves as a trusted resource for professionals in drug development and materials science, enabling further innovation in their respective fields.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. lobachemie.com [lobachemie.com]
- 18. archpdfs.lps.org [archpdfs.lps.org]
- 19. chemos.de [chemos.de]
- 20. ellementalpro.com [ellementalpro.com]
- 21. Benzyl propionate | 122-63-4 [chemicalbook.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability, mild conditions, and high yields have made it an invaluable tool in drug discovery, chemical biology, and materials science. Benzyl propiolate serves as a versatile alkyne component in this reaction, introducing a benzyl ester moiety that can be a key structural element or a protecting group for a carboxylic acid functionality in the resulting triazole product.
These application notes provide an overview of the utility of CuAAC with this compound and detailed protocols for its implementation.
Core Applications
The triazole linkage formed via the CuAAC reaction is exceptionally stable, making it an ideal linker in various biomedical applications.[1][2][3][4]
-
Drug Discovery: The 1,2,3-triazole core is a "privileged" scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] The use of this compound allows for the synthesis of novel triazole-containing compounds that can be screened for therapeutic potential.
-
Bioconjugation: CuAAC is a bioorthogonal reaction, meaning it can proceed in biological systems without interfering with native biochemical processes.[1][2] This allows for the site-specific labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents. The benzyl ester from this compound can be later deprotected to reveal a carboxylic acid for further functionalization.
-
PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the triazole linkage provides a stable connection between the targeting moiety and the therapeutic payload.[1][3][7] The defined structure of the linker, which can be systematically varied using different azides with this compound, is crucial for optimizing the efficacy of these complex therapeutics.[7]
-
Materials Science: The robustness of the CuAAC reaction makes it suitable for the functionalization of polymers and surfaces, leading to the development of new materials with tailored properties.[8]
Experimental Protocols
This section provides a general protocol for the CuAAC reaction between an organic azide and this compound. The reaction conditions may require optimization depending on the specific substrates used.
General Protocol for CuAAC Reaction with this compound
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) is commonly used. Other solvents like DMF, THF, or DMSO can also be employed.[9][10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biological applications to stabilize the Cu(I) catalyst)[7][11]
-
Silica gel for column chromatography for purification.
-
Analytical instruments: NMR spectrometer, mass spectrometer.
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 1 M stock solution in a suitable organic solvent (e.g., DMF or THF).
-
Organic azide: Prepare a 1 M stock solution in the same solvent.
-
Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
Ligand (THPTA or TBTA, if used): Prepare a 100 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in a co-solvent like DMSO or THF.[7]
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the organic azide (1.0 equivalent).
-
Add this compound (1.0-1.2 equivalents).[12]
-
Add the reaction solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a final reactant concentration of 0.1-1.0 M.
-
If using a ligand, add the ligand solution (0.1-1.0 equivalent relative to copper). A 5:1 ligand-to-copper ratio is often used in bioconjugation to protect biomolecules from oxidation.[13]
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents, i.e., 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.05-0.2 equivalents, i.e., 5-20 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-24 hours.[14]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper ions, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified 1,4-disubstituted-1,2,3-triazole product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The characteristic proton signal for the C5-H of the triazole ring typically appears as a singlet between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.[12]
-
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions, illustrating typical reaction conditions and outcomes. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Cyrene™ | 12 | >99 | [9][10] |
| 2 | Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 0.08 | >99 | [15][16] |
| 3 | Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 0.5 | >99 | [15][16] |
| 4 | Benzyl Azide | Ethyl Propiolate | CuOAc with Acetic Acid | CD₂Cl₂ | - | - | [17] |
| 5 | Benzyl Azide | Propargyl Alcohol | Supported Cu(I) | Flow | - | >95 | [8][18] |
Mandatory Visualization
Diagrams
Caption: General experimental workflow for the CuAAC reaction.
Caption: Logic of bioconjugation using CuAAC with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful and highly regioselective transformation in modern organic synthesis, providing access to 1,5-disubstituted 1,2,3-triazoles.[1][2] This methodology is a valuable alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields the corresponding 1,4-regioisomer.[2] The ability to selectively synthesize the 1,5-isomer is of significant interest in medicinal chemistry and drug development, as the substitution pattern on the triazole core can drastically influence biological activity. This document provides detailed application notes and protocols for the RuAAC reaction, with a specific focus on the cycloaddition of benzyl azide with benzyl propiolate, a key transformation for accessing structurally diverse molecules.
Ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand such as CpRuCl(PPh₃)₂ and CpRuCl(COD), are highly effective catalysts for this transformation.[2][3] These catalysts operate under mild conditions and exhibit a broad substrate scope, tolerating a wide range of functional groups.[2] The reaction proceeds via a proposed oxidative coupling mechanism, which accounts for the observed regioselectivity.[4]
Reaction Mechanism
The currently accepted mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) involves a catalytic cycle initiated by the active [Cp*RuCl] species. The key steps include the coordination of the alkyne and azide to the ruthenium center, followed by oxidative coupling to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination yields the 1,5-disubstituted 1,2,3-triazole product and regenerates the active catalyst.
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Data Presentation
The following tables summarize representative data for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of various azides and alkynes. While specific data for this compound is not extensively published, the results for structurally similar esters provide a strong indication of the expected reactivity and yield.
Table 1: RuAAC of Benzyl Azide with an Internal Alkyne Ester
| Entry | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl phenylpropynoate | Cp*RuCl(PPh₃)₂ (10) | Benzene | Reflux | 2.5 | 85 | [3] |
Table 2: General Reaction Conditions for RuAAC
| Parameter | Recommended Conditions | Notes |
| Catalyst | CpRuCl(PPh₃)₂, CpRuCl(COD) | CpRuCl(COD) is generally more reactive at lower temperatures.[2] |
| Catalyst Loading | 1 - 10 mol% | Higher loadings may be required for less reactive substrates.[2] |
| Solvent | Benzene, Toluene, 1,2-Dichloroethane (DCE), Dioxane, THF | Protic solvents are detrimental to the reaction.[2] |
| Temperature | Room Temperature to 80 °C | Dependent on catalyst and substrate reactivity.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for CpRuCl(COD) to prevent catalyst deactivation.[5] |
Experimental Protocols
This section provides a detailed protocol for the RuAAC of benzyl azide and this compound. The protocol is adapted from established procedures for similar substrates.[3]
Materials
-
Benzyl Azide
-
This compound
-
CpRuCl(PPh₃)₂ (or CpRuCl(COD))
-
Anhydrous Benzene (or Toluene)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) plates and developing chamber
General Experimental Workflow
Caption: General workflow for the RuAAC reaction.
Detailed Procedure
-
Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl azide (e.g., 0.5 mmol, 1.0 eq), this compound (1.2 eq), and Cp*RuCl(PPh₃)₂ (0.05 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous benzene (or toluene) (e.g., 5 mL) via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for benzene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2.5-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate to isolate the desired 1,5-disubstituted 1,2,3-triazole product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Safety Considerations
-
Low or No Conversion:
-
Ensure the reaction is performed under a strict inert atmosphere, especially when using Cp*RuCl(COD).
-
Use anhydrous solvents, as protic solvents can inhibit the catalysis.
-
Confirm the quality and purity of the reagents and catalyst.
-
Consider increasing the catalyst loading or reaction temperature for less reactive substrates.
-
-
Safety:
-
Benzyl azide is a potentially explosive compound and should be handled with care. Avoid heating neat benzyl azide.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
By following these guidelines and protocols, researchers can effectively utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for the synthesis of 1,5-disubstituted 1,2,3-triazoles, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- 1. orgsyn.org [orgsyn.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Using Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles utilizing benzyl propiolate as a key reagent. The 1,2,3-triazole moiety is a significant structural motif in medicinal chemistry and drug discovery, valued for its stability and capacity for hydrogen bonding.[1][2][3] This document outlines the predominant synthetic routes, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which offer distinct regioselective control over the final product.
Introduction to 1,2,3-Triazole Synthesis
The synthesis of 1,2,3-triazoles is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[4][5][6] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. While the thermal reaction often results in a mixture of 1,4- and 1,5-regioisomers, the use of metal catalysts provides excellent regioselectivity.[4][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles.[5][8][9] It is widely used due to its reliability, mild reaction conditions, and tolerance to a vast array of functional groups.[10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles.[11][12][13] This method is advantageous as it can also be employed with internal alkynes, leading to fully substituted triazoles.[11][12]
The choice of catalyst is therefore critical in determining the isomeric outcome of the reaction with this compound.
Reaction Mechanisms and Workflows
The regioselectivity of the cycloaddition is dictated by the catalytic cycle of the chosen metal.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The CuAAC reaction proceeds through a mechanism involving copper(I) acetylide intermediates, leading to the formation of the 1,4-disubstituted product.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselectivity in Cycloaddition Reactions of Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity observed in various cycloaddition reactions involving benzyl propiolate. Detailed experimental protocols for key reactions are included, along with data on regioisomeric ratios and yields to guide synthetic strategies in medicinal chemistry and materials science.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The regioselectivity of these reactions with the unsymmetrical alkyne, this compound, is highly dependent on the nature of the 1,3-dipole and the reaction conditions.
Reaction with Azides to form Triazoles
The reaction of azides with this compound can lead to the formation of two regioisomeric 1,2,3-triazoles: the 1,4-disubstituted and the 1,5-disubstituted products. The regiochemical outcome is significantly influenced by the choice of catalyst.
-
Thermal and Copper-Catalyzed Cycloadditions: Uncatalyzed thermal cycloadditions often result in a mixture of regioisomers. However, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," generally exhibits high regioselectivity, favoring the 1,4-disubstituted isomer.
-
Ruthenium-Catalyzed Cycloadditions: In contrast, ruthenium catalysis can favor the formation of the 1,5-disubstituted triazole. Studies on the reaction of benzyl azide with various internal alkynes using a ruthenium catalyst have demonstrated high regioselectivity.[1] While a specific example with this compound is not detailed, the reaction of benzyl azide with ethyl phenylpropiolate, a structurally similar alkyne, proceeds with high regioselectivity to yield the corresponding 1,5-disubstituted triazole.[1] The reaction of substituted benzyl azides with ethyl propiolate has been reported to be completely regiospecific, yielding a single product in high yield.[2]
Table 1: Regioselectivity in the 1,3-Dipolar Cycloaddition of Azides with Propiolates
| Azide | Alkyne | Catalyst | Regioisomeric Ratio (1,4- vs 1,5-) | Yield (%) | Reference |
| Benzyl Azide | Methyl Propiolate | None (VFD, water) | Exclusive 1,4-isomer | Near quantitative | [3] |
| Substituted Benzyl Azides | Ethyl Propiolate | None | Completely regiospecific | High | [2] |
| Benzyl Azide | Ethyl Phenylpropiolate | Cp*RuCl(PPh₃)₂ | High (favors 1,5-isomer) | 85 | [1] |
This protocol is adapted from the reaction of benzyl azide with other internal alkynes.[1]
-
Materials: Benzyl azide, this compound, Cp*RuCl(PPh₃)₂ (ruthenium catalyst), and anhydrous benzene.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add benzyl azide (1.0 equiv), this compound (1.2 equiv), and the ruthenium catalyst (5 mol%).
-
Add anhydrous benzene as the solvent.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the triazole product(s).
-
Determine the regioisomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Reaction Workflow
Caption: Ruthenium-catalyzed synthesis of 1,5-disubstituted triazoles.
Reaction with Nitrile Oxides to form Isoxazoles
The cycloaddition of nitrile oxides with this compound can yield two regioisomeric isoxazoles: the 3,4-disubstituted and the 3,5-disubstituted products.
The reaction of polymer-bound this compound with benzonitrile oxide has been shown to produce a mixture of "ortho" (3,4-disubstituted) and "meta" (3,5-disubstituted) regioisomers, similar to the reaction in solution.[4] Another study involving the cycloaddition of benzonitrile oxide to an alkene reported a 4:1 mixture of regioisomers.[5]
Table 2: Regioselectivity in the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with this compound
| Nitrile Oxide | Dipolarophile | Conditions | Regioisomeric Ratio (3,4- vs 3,5-) | Yield (%) | Reference |
| Benzonitrile Oxide | Polymer-bound this compound | Solution | Mixture of regioisomers | Not Reported | [4] |
This protocol is a general procedure for the in situ generation of nitrile oxides and their subsequent cycloaddition.
-
Materials: Benzohydroximoyl chloride (benzonitrile oxide precursor), this compound, triethylamine, and an anhydrous solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve this compound (1.0 equiv) and benzohydroximoyl chloride (1.1 equiv) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.2 equiv) dropwise to the solution. The triethylamine acts as a base to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to separate the regioisomeric isoxazoles.
-
Reaction Mechanism
References
- 1. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Benzyl Propiolate as a Dipolarophile in Huisgen Cycloadditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, provides a powerful and versatile method for the synthesis of 1,2,3-triazoles. This application note focuses on the use of benzyl propiolate as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), a highly efficient variant of the Huisgen cycloaddition. The resulting benzyl 1-substituted-1H-1,2,3-triazole-4-carboxylates are valuable scaffolds in medicinal chemistry and drug development due to their structural similarity to amide bonds and their diverse biological activities. This document provides detailed protocols, quantitative data, and visualizations to facilitate the use of this compound in the synthesis of novel triazole-based compounds.
Applications in Drug Development
The 1,2,3-triazole moiety is a well-established pharmacophore and a key component in a variety of clinically approved drugs. Triazoles derived from this compound are of particular interest in drug discovery for several reasons:
-
Bioisosterism: The 1,4-disubstituted 1,2,3-triazole ring can act as a bioisostere of a trans-amide bond, offering improved metabolic stability and pharmacokinetic properties.
-
Scaffolding: The triazole core provides a rigid and stable scaffold for the spatial arrangement of various functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Biological Activity: Triazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. For instance, certain 1,2,3-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These agents can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Huisgen Cycloaddition: Mechanism and Workflow
The copper(I)-catalyzed Huisgen cycloaddition involves the reaction of a terminal alkyne (the dipolarophile, in this case, this compound) with an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.
Figure 1: General workflow for the CuAAC synthesis of triazoles using this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles using propiolate esters and various azides under CuAAC conditions. While specific data for this compound is limited in the literature, the data for the analogous methyl propiolate provides a strong indication of expected outcomes.
| Dipolarophile | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Propiolate | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 10 min | 91 | [1] |
| Propiolic Acid | Benzyl Azide | None (Thermal) | Acetone | Overnight | 62 | [2] |
| This compound (adapted) | Benzyl Azide | CuI | Glycerol | 24 | ~80-90 (expected) | Adapted from[1] |
| This compound (adapted) | Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | ~85-95 (expected) | Adapted from general CuAAC protocols |
| This compound (adapted) | 4-Fluorobenzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | ~85-95 (expected) | Adapted from general CuAAC protocols |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylate (Adapted from a general CuAAC procedure)
This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 - 0.10 eq.) and sodium ascorbate (0.10 - 0.20 eq.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Protocol 2: Synthesis of 1-(Substituted-benzyl)-1H-1,2,3-triazole-4-carboxylic Acid (General Thermal Method) [2]
This protocol describes the thermal Huisgen cycloaddition between a substituted benzyl azide and propiolic acid. The resulting carboxylic acid can be further esterified to the corresponding benzyl ester if desired.
Materials:
-
Substituted benzyl azide (e.g., benzyl azide)
-
Propiolic acid
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the substituted benzyl azide (1.0 eq.) in acetone in a round-bottom flask equipped with a reflux condenser.[2]
-
Add propiolic acid (1.05 eq.) dropwise to the solution.[2]
-
Heat the reaction mixture to reflux and stir overnight.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath.[2]
-
The product, 1-(substituted-benzyl)-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white solid.[2]
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.[2]
Application in Cancer Research: Inhibition of Tubulin Polymerization
Certain 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis. This mechanism of action is a key strategy in the development of novel anticancer agents.
References
Application Notes and Protocols for Click Chemistry with Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing benzyl propiolate as the alkyne component. This reaction is a highly efficient method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a valuable scaffold in medicinal chemistry, bioconjugation, and materials science.
The protocols outlined below are designed to be a comprehensive guide, offering step-by-step instructions for performing the reaction, purifying the product, and understanding the reaction's utility.
Overview of the Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and selective reaction that joins a terminal alkyne, in this case, this compound, with an azide to form a stable triazole ring. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal ligation strategy.
Quantitative Data Summary
The following tables summarize typical reaction conditions and kinetic data for CuAAC reactions involving benzyl azide and propiolate derivatives. This data can serve as a starting point for optimizing specific reactions.
Table 1: Typical Reaction Conditions for CuAAC with Benzyl Azide and Propiolate Derivatives
| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Cyrene™ | 30 | 12 | 90-96 | |
| Methyl Propiolate | Benzyl Azide | {(Tp)(PPh₃)₂Ru(N₃)} | Toluene | Reflux | 24 | Not Specified | |
| Propiolic Acid | Benzyl Azide | None (Thermal) | Acetone | Reflux | Overnight | 62 | |
| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) | Water | 30-35 | 20 | 97 |
Table 2: Kinetic Data for the Reaction of Benzyl Azide with Propiolate Esters
| Alkyne | Activation Energy (Ea) in kJ/mol | Reference |
| Ethyl Propiolate | 55.81 ± 0.74 |
Experimental Protocols
This section provides a detailed protocol for the copper(I)-catalyzed click reaction between this compound and a representative azide, benzyl azide.
Materials and Reagents
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or other suitable solvents like Cyrene™, DMF, or THF/water mixtures)
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for column chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Detailed Reaction Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH/water).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 equivalents). If using a ligand like THPTA, pre-mix the copper sulfate solution with the ligand (0.05-0.5 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the stirring solution of the alkyne and azide. Following this, add the copper(II) sulfate (or copper/ligand) solution to initiate the reaction. The reaction is typically stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 1 to 24 hours, depending on the specific substrates and conditions.
-
Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product, benzyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, can be purified by silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel in a slurry with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from any unreacted starting materials or byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole product. Recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) can be performed for further purification if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a 1,4-disubstituted-1,2,3-triazole using this compound.
Caption: General workflow for the synthesis and purification of a 1,4-disubstituted-1,2,3-triazole.
Application in Drug Discovery
This diagram illustrates a simplified workflow where click chemistry with this compound can be integrated into a drug discovery process for creating and screening a library of compounds.
Caption: A simplified workflow for drug discovery utilizing click chemistry.
Application Notes and Protocols: Synthesis of Pyrazoles from Benzyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made the development of efficient synthetic routes to functionalized pyrazoles a significant focus of chemical research. One versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic precursor and a hydrazine derivative. This application note provides detailed protocols for the synthesis of pyrazoles using benzyl propiolate as a key building block. This compound, an activated alkyne, serves as a versatile three-carbon synthon for the construction of the pyrazole ring.
Reaction Principle
The synthesis of pyrazoles from this compound and hydrazines proceeds via a [3+2] cycloaddition reaction, also known as a cyclocondensation. In this reaction, the hydrazine molecule acts as a 1,3-dipole equivalent, adding across the activated triple bond of the this compound. The initial addition is followed by an intramolecular cyclization and subsequent dehydration (or tautomerization) to yield the aromatic pyrazole ring.
General Reaction Scheme:
The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole product, is influenced by the nature of the substituent on the hydrazine (R'). When an unsubstituted hydrazine (hydrazine hydrate) is used, a single product is typically formed. However, with substituted hydrazines (e.g., phenylhydrazine), a mixture of regioisomers can be obtained, and the reaction conditions can often be tuned to favor one isomer over the other.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of pyrazoles from this compound using two common hydrazine derivatives: hydrazine hydrate and phenylhydrazine.
Protocol 1: Synthesis of Benzyl 5-Methyl-1H-pyrazole-3-carboxylate from this compound and Hydrazine Hydrate
This protocol describes a one-pot synthesis of a 3,5-disubstituted pyrazole. The reaction of this compound with hydrazine hydrate is expected to yield primarily the pyrazole with the benzyl ester at the 3-position due to the directing effect of the ester group.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the this compound in ethanol (approximately 5-10 mL per mmol of this compound).
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Expected Outcome:
The reaction is expected to yield the desired pyrazole product in moderate to good yields. The regioselectivity is generally high, favoring the formation of the 3-carboxybenzyl pyrazole isomer.
Protocol 2: Synthesis of Benzyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate from this compound and Phenylhydrazine
This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole. The reaction with a substituted hydrazine like phenylhydrazine can lead to two possible regioisomers. The conditions described below are optimized to favor the formation of the 1,5-diphenyl isomer.
Materials:
-
This compound
-
Phenylhydrazine
-
Toluene
-
Triethylamine (base)
-
Hydrochloric acid (1 M, for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and toluene (approximately 10 mL per mmol of this compound).
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the regioisomers and obtain the pure benzyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Regioselectivity Note:
The reaction of propiolate esters with substituted hydrazines can yield a mixture of 3- and 5-substituted pyrazoles. The regiochemical outcome is influenced by factors such as the electronic nature of the substituents on both reactants and the reaction conditions (solvent, temperature, and catalyst). Generally, the nucleophilic attack of the substituted nitrogen of the hydrazine at the β-carbon of the propiolate is favored, leading to the 1,5-disubstituted pyrazole as the major product. However, the formation of the 1,3-disubstituted isomer is also possible and the ratio of isomers should be determined experimentally.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of pyrazoles from this compound. Please note that actual yields may vary depending on the specific reaction scale and purification efficiency.
Table 1: Reaction Conditions and Yields for the Synthesis of Benzyl 5-Methyl-1H-pyrazole-3-carboxylate
| Parameter | Value |
| This compound (eq) | 1.0 |
| Hydrazine Hydrate (eq) | 1.2 |
| Catalyst | Glacial Acetic Acid (0.1 eq) |
| Solvent | Ethanol |
| Temperature (°C) | Reflux (~78) |
| Reaction Time (h) | 2 - 4 |
| Typical Yield (%) | 65 - 85 |
Table 2: Reaction Conditions and Yields for the Synthesis of Benzyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate
| Parameter | Value |
| This compound (eq) | 1.0 |
| Phenylhydrazine (eq) | 1.1 |
| Base | Triethylamine (1.5 eq) |
| Solvent | Toluene |
| Temperature (°C) | Reflux (~110) |
| Reaction Time (h) | 6 - 12 |
| Typical Yield (%) | 50 - 70 (major isomer) |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general mechanism for the synthesis of pyrazoles from this compound and a hydrazine derivative.
Caption: General reaction pathway for pyrazole synthesis.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of pyrazoles from this compound.
Caption: Experimental workflow for pyrazole synthesis.
Safety Precautions
-
Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
-
Reactions at elevated temperatures should be conducted with care. Use appropriate heating mantles and condensers to prevent solvent loss and ensure safe operation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of pyrazoles from this compound provides a versatile and efficient route to a wide range of functionalized pyrazole derivatives. The protocols outlined in this application note offer a reliable starting point for researchers in medicinal chemistry and materials science. By carefully controlling the reaction conditions, it is possible to achieve good yields and, in the case of substituted hydrazines, to influence the regioselectivity of the reaction. The straightforward nature of these procedures makes them amenable to library synthesis for drug discovery and other applications.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Benzyl Propiolate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions relevant to the use of benzyl propiolate and its synthetic precursors. While direct palladium-catalyzed cross-coupling of this compound is not widely documented, this guide focuses on analogous and highly relevant reactions that utilize similar structural motifs, namely the coupling of benzyl halides with alkynyl species. These reactions are instrumental in the synthesis of complex organic molecules, which are foundational in drug discovery and development.
The protocols and data presented are derived from established synthetic methodologies, providing a practical guide for laboratory application.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Reactions such as the Sonogashira, Suzuki, Heck, and Stille couplings have revolutionized the construction of complex molecular architectures, including those found in pharmaceuticals and biologically active compounds.[1] These reactions typically involve an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3]
This document specifically explores reactions pertinent to the synthesis of structures that could be derived from or are analogous to those from this compound, focusing on the formation of a bond between a benzylic carbon and an alkynyl carbon.
Decarboxylative Sonogashira-Type Coupling of Alkynyl Carboxylic Acids with Benzyl Halides
A highly relevant transformation for the synthesis of internal benzyl alkynes is the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides. This reaction serves as a valuable alternative to the direct use of terminal alkynes in Sonogashira couplings, avoiding the need for copper co-catalysts and the potential for alkyne homocoupling.[4]
Application Notes:
This method provides a direct route to internal benzyl alkynes from readily available starting materials. The reaction is catalyzed by a palladium acetate and XPhos system and demonstrates good functional group tolerance. Notably, this approach can be extended to various aryl halides, including the less reactive aryl chlorides.[4]
Quantitative Data Summary:
| Entry | Benzyl Halide | Alkynyl Carboxylic Acid | Product | Yield (%) |
| 1 | Benzyl chloride | Phenylpropiolic acid | 1,3-Diphenyl-1-propyne | 85 |
| 2 | 4-Methylbenzyl chloride | Phenylpropiolic acid | 1-Phenyl-3-(p-tolyl)-1-propyne | 82 |
| 3 | 4-Methoxybenzyl chloride | Phenylpropiolic acid | 3-(4-Methoxyphenyl)-1-phenyl-1-propyne | 78 |
| 4 | 4-Chlorobenzyl chloride | Phenylpropiolic acid | 3-(4-Chlorophenyl)-1-phenyl-1-propyne | 88 |
| 5 | Benzyl chloride | 3-Cyclohexylpropiolic acid | 1-Cyclohexyl-3-phenyl-1-propyne | 75 |
Experimental Protocol: Decarboxylative Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Benzyl halide
-
Alkynyl carboxylic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add the benzyl halide (1.0 mmol), the alkynyl carboxylic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired internal benzyl alkyne.[4]
Visualizations:
Caption: Proposed mechanism for decarboxylative coupling.
Tandem Stille-Carbopalladation-Stille Reaction of Benzyl Halides
A fascinating and complex transformation involving benzyl halides and alkynylstannanes is the palladium-catalyzed tandem Stille-carbopalladation-Stille reaction, which leads to the formation of highly substituted enynes. While the direct Stille coupling to form a benzyl alkyne is a minor pathway, understanding this tandem reaction is crucial for researchers working with these substrates, as it can be an unexpected and dominant reaction pathway.
Application Notes:
This reaction allows for the construction of three new carbon-carbon bonds in a single, stereoselective step. The choice of palladium catalyst and ligand is critical for the selectivity of the reaction. For instance, using Pd(dba)₂ with tri-2-furylphosphine (TFP) as a ligand favors the formation of the enyne product over the simple Stille coupling product.
Quantitative Data Summary:
| Entry | Benzyl Halide | Alkynylstannane | Catalyst / Ligand | Product | Yield (%) |
| 1 | Benzyl bromide | Tributyl(phenylethynyl)stannane | Pd(dba)₂ / TFP | (Z)-1,4-Diphenyl-3-(tributylstannyl)-1-buten-1-yne | 68 |
| 2 | 4-Methylbenzyl bromide | Tributyl(phenylethynyl)stannane | Pd(dba)₂ / TFP | (Z)-1-Phenyl-4-(p-tolyl)-3-(tributylstannyl)-1-buten-1-yne | 72 |
| 3 | 4-Methoxybenzyl bromide | Tributyl(phenylethynyl)stannane | Pd(dba)₂ / TFP | (Z)-4-(4-Methoxyphenyl)-1-phenyl-3-(tributylstannyl)-1-buten-1-yne | 65 |
| 4 | Benzyl bromide | Tributyl(hex-1-ynyl)stannane | Pd(dba)₂ / TFP | (Z)-1-Butyl-4-phenyl-3-(tributylstannyl)-1-buten-1-yne | 60 |
Experimental Protocol: Tandem Stille Reaction
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tri-2-furylphosphine (TFP)
-
Benzyl halide
-
Alkynyltributylstannane
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the benzyl halide (1.0 mmol) and the alkynyltributylstannane (2.2 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare the catalyst by mixing Pd(dba)₂ (5 mol%) and TFP (20 mol%) in anhydrous THF (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Add a 1 M solution of TBAF in THF (1.0 mmol, 1.0 mL).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enyne product.
Visualizations:
Caption: Experimental workflow for the tandem Stille reaction.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
-
Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand is crucial for reaction efficiency and selectivity. Phosphine ligands are commonly employed, and their steric and electronic properties can be tuned to optimize the reaction.
-
Solvent and Base: The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents include THF, dioxane, DMF, and toluene. The base (e.g., amines, carbonates, phosphates) is necessary to neutralize the acid generated during the catalytic cycle.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
-
Purity of Reagents: The purity of starting materials, especially the organometallic reagent, is critical for achieving high yields and reproducibility.
Applications in Drug Development
The synthetic routes described provide access to a diverse range of molecular scaffolds. Substituted alkynes and enynes are versatile intermediates in the synthesis of heterocyclic compounds, natural products, and complex drug molecules. The ability to introduce benzylic and alkynyl moieties through these reliable coupling methods is of significant interest to medicinal chemists for the construction of new chemical entities with potential therapeutic applications. The functional group tolerance of these reactions allows for their application in late-stage functionalization of complex molecules, a key strategy in modern drug discovery.
References
Application Notes and Protocols for Sonogashira Coupling of Benzyl Propiolate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of benzyl propiolate with aryl halides. This reaction is a powerful tool for the synthesis of aryl propiolates, which are valuable intermediates in the development of pharmaceuticals and other functional organic molecules. The protocols provided herein are intended as a comprehensive guide, covering the synthesis of the this compound starting material and its subsequent cross-coupling reaction.
Introduction to Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling an indispensable tool in modern organic synthesis. Aryl iodides are highly reactive substrates in this transformation, often enabling the reaction to proceed efficiently at room temperature.[2] Aryl bromides are also suitable coupling partners, though they may sometimes require more forcing conditions.
Synthesis of this compound
Prior to the Sonogashira coupling, the terminal alkyne, this compound, must be synthesized. This can be achieved through a Fischer esterification reaction between propiolic acid and benzyl alcohol, catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propiolic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve propiolic acid (1.0 equivalent) in an excess of benzyl alcohol (3.0-5.0 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Sonogashira Coupling of this compound with Aryl Halides
The synthesized this compound can then be coupled with a variety of aryl halides to generate the corresponding benzyl 3-arylpropiolates. The following protocol is a general procedure that can be adapted for different aryl halides.
Data Presentation: Sonogashira Coupling of Propiolate Esters with Aryl Halides
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of propiolate esters (as analogs to this compound) with various aryl halides. These data are representative and may require optimization for specific substrates.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | THF | RT | 12 | 97 |
| 2 | 4-Iodoanisole | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | THF | RT | 12 | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | THF | RT | 12 | 85 |
| 4 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 88 |
| 5 | 1-Bromo-4-fluorobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | PTS/H₂O | RT | 20 | 99 |
| 6 | 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 75 |
Note: Data for entries 1-3 are based on the coupling of ethyl propiolate. Data for entries 4-6 are representative for aryl bromides with a similar alkyne and may be adapted for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Phosphine ligand (e.g., PPh₃, X-Phos) (optional, for catalyst stabilization/activation)
-
Base (e.g., triethylamine, diisopropylamine, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Celite®
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-5 mol%). If using a solid phosphine ligand, it should also be added at this stage.
-
Solvent and Base Addition: Add the anhydrous solvent and the base. If using an amine base like triethylamine, it can often serve as both the base and a co-solvent.
-
Alkyne Addition: Add the this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides, potentially elevated temperatures for aryl bromides) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like diethyl ether.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl 3-arylpropiolate.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of benzyl 3-arylpropiolates.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols: Benzyl Propiolate in the Synthesis of Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl propiolate is a versatile bifunctional reagent, incorporating both a reactive alkyne and a benzyl ester moiety. This unique combination makes it a valuable building block in the synthesis of a diverse range of substituted heterocycles, which are key scaffolds in many pharmaceutical agents and biologically active compounds. The electron-withdrawing nature of the benzyl ester group activates the alkyne for various nucleophilic and cycloaddition reactions, facilitating the construction of five- and six-membered heterocyclic rings.
These application notes provide an overview of the utility of this compound in the synthesis of pyrazoles, isoxazoles, and pyrimidines, complete with detailed experimental protocols adapted from established synthetic methodologies.
Synthesis of Substituted Pyrazoles
The reaction of hydrazines with α,β-acetylenic esters is a classical and efficient method for the synthesis of pyrazolones, which can exist in tautomeric forms including pyrazoles. The reaction proceeds via a conjugate addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration.
General Reaction Scheme:
Caption: Synthesis of pyrazoles from this compound and substituted hydrazines.
Experimental Protocol: Synthesis of Benzyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
This protocol is adapted from general procedures for the synthesis of pyrazoles from β-keto esters and hydrazines.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole derivative.
-
Dry the purified product under vacuum.
Expected Outcome: The reaction is expected to yield the corresponding substituted pyrazole. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | Phenylhydrazine | Benzyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate | Ethanol | Glacial Acetic Acid | 4-6 | 70-85 |
| This compound | Hydrazine Hydrate | Benzyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | Ethanol | Glacial Acetic Acid | 4-6 | 65-80 |
Note: Yields are estimated based on similar reactions reported in the literature.
Synthesis of Substituted Isoxazoles
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful method for the regioselective synthesis of isoxazoles. This compound, with its electron-deficient alkyne, is an excellent dipolarophile for this transformation. Nitrile oxides are typically generated in situ from the corresponding aldoximes.
General Reaction Scheme:
Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of Benzyl 5-phenylisoxazole-3-carboxylate
This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent reaction with this compound.[1]
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Chloroform (or Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldoxime (1.1 eq) in chloroform (20 mL).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while stirring at room temperature. The reaction is exothermic.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Slowly add a solution of pyridine (1.2 eq) in chloroform (10 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain the pure isoxazole derivative.
-
Dry the purified product under vacuum.
Expected Outcome: This reaction should afford the benzyl 5-phenylisoxazole-3-carboxylate. The regiochemistry is dictated by the electronic properties of the reactants.
| Reactant 1 | Aldoxime Precursor | Product | Solvent | Base | Time (h) | Yield (%) |
| This compound | Benzaldoxime | Benzyl 5-phenylisoxazole-3-carboxylate | Chloroform | Pyridine | 12-24 | 60-75 |
| This compound | 4-Chlorobenzaldoxime | Benzyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Chloroform | Pyridine | 12-24 | 65-80 |
Note: Yields are estimated based on similar 1,3-dipolar cycloaddition reactions.
Synthesis of Substituted Pyrimidines
The synthesis of pyrimidines can be achieved through the reaction of α,β-unsaturated carbonyl compounds with amidines. While not a direct one-step reaction with this compound, a tandem Michael addition-cyclization approach can be employed. First, a suitable nucleophile (e.g., an enamine or enolate) can add to this compound to form a β-enaminone or a 1,3-dicarbonyl precursor, which can then be cyclized with an amidine.
A more direct, albeit less commonly documented, approach would be a [4+2] cycloaddition or a multicomponent reaction. A plausible synthetic route involves the reaction of this compound with an amidine in the presence of a suitable coupling partner.
General Reaction Scheme (via β-enamino ester intermediate):
Caption: Two-step synthesis of pyrimidines from this compound.
Experimental Protocol: Synthesis of Benzyl 2,6-diphenyl-4-hydroxypyrimidine-5-carboxylate
This protocol is a conceptual adaptation based on the known reactivity of β-keto esters with amidines.
Materials:
-
This compound
-
Aniline
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of the β-enamino ester intermediate
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in absolute ethanol (20 mL).
-
Stir the mixture at room temperature for 2-4 hours or until the Michael addition is complete (monitored by TLC).
-
The intermediate β-enamino ester can be isolated by removing the solvent under reduced pressure, or used directly in the next step.
Step 2: Cyclocondensation to form the pyrimidine
-
To the solution (or the isolated intermediate dissolved in ethanol) from Step 1, add benzamidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling, neutralize the mixture with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
-
Dry the purified product under vacuum.
| Intermediate Precursor | Amidine | Product | Solvent | Base | Time (h) | Yield (%) |
| Benzyl 3-(phenylamino)acrylate | Benzamidine hydrochloride | Benzyl 2,6-diphenyl-4-hydroxypyrimidine-5-carboxylate | Ethanol | Sodium Ethoxide | 6-8 | 50-65 |
| Benzyl 3-aminoacrylate | Acetamidine hydrochloride | Benzyl 4-hydroxy-2-methyl-6-phenylpyrimidine-5-carboxylate | Ethanol | Sodium Ethoxide | 6-8 | 45-60 |
Note: Yields are estimates for the two-step process and may vary significantly based on reaction conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of substituted heterocycles. The protocols provided herein offer a foundation for the synthesis of pyrazoles, isoxazoles, and pyrimidines. These methods can be further adapted and optimized by varying the substituents on the nucleophilic reagents, leading to the generation of diverse libraries of heterocyclic compounds for applications in medicinal chemistry and materials science. Researchers are encouraged to explore the full potential of this reactive building block in developing novel synthetic methodologies.
References
Application Notes and Protocols: Benzyl Propiolate as a Covalent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl propiolate is an ester of benzyl alcohol and propiolic acid. Its chemical structure incorporates an electron-deficient alkyne, rendering it an effective Michael acceptor. This reactivity makes this compound a valuable tool in chemical biology and drug discovery, where it can be employed as a covalent chemical probe to identify and characterize protein targets. By forming stable covalent bonds with nucleophilic amino acid residues within proteins, this compound can be used for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.
These application notes provide an overview of the principles behind the use of this compound as a chemical probe and offer detailed protocols for its application in a research setting.
Principle of Action: Covalent Target Modification
This compound acts as an electrophilic "warhead" that reacts with nucleophilic residues on proteins through a Michael addition mechanism. The primary targets are the side chains of cysteine (thiol group), and to a lesser extent, lysine (amine group), histidine (imidazole group), and serine/threonine (hydroxyl group), depending on their accessibility and the local chemical environment. This reaction forms a stable covalent bond, allowing for the permanent labeling of the target protein.
The terminal alkyne group of this compound also serves as a "handle" for downstream applications. It can be utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, commonly known as "click chemistry." This allows for the attachment of reporter tags, such as fluorophores for imaging or biotin for enrichment and mass spectrometry-based identification.
Data Presentation
The following tables are templates for presenting quantitative data obtained from experiments using this compound.
Table 1: Identification of this compound-Modified Proteins by Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Sequence Coverage (%) | # Unique Peptides Identified | # Modified Peptides |
| P01234 | TGT1 | Target Protein 1 | 65 | 15 | 3 |
| Q56789 | TGT2 | Target Protein 2 | 82 | 23 | 1 |
| P98765 | TGT3 | Target Protein 3 | 51 | 11 | 2 |
Table 2: Mapping of this compound Modification Sites on Target Proteins
| Protein ID (UniProt) | Modified Residue | Peptide Sequence | m/z (Da) | Charge |
| P01234 | Cys-123 | K.VGSC NFR.T | 1234.5678 | 2+ |
| P01234 | Lys-245 | R.AFK DLM.Q | 987.6543 | 3+ |
| Q56789 | Cys-58 | A.GCTC PGR.L | 1122.3344 | 2+ |
| P98765 | His-301 | Y.VPIH QVT.N | 1056.7890 | 2+ |
Table 3: Quantitative Analysis of Target Engagement by Competitive Profiling
| Protein ID (UniProt) | Modified Peptide | Fold Change (Competitor vs. Vehicle) | p-value |
| P01234 | K.VGSC NFR.T | 0.15 | 0.001 |
| Q56789 | A.GCTC PGR.L | 0.95 | 0.85 |
| P98765 | Y.VPIH QVT.N | 0.21 | 0.005 |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein with this compound
This protocol describes the labeling of a purified protein to confirm its reactivity with this compound.
Materials:
-
Purified protein of interest
-
This compound (stock solution in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
SDS-PAGE reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Prepare a solution of the purified protein in the reaction buffer at a final concentration of 1-5 µM.
-
Add this compound from the DMSO stock solution to the protein solution to a final concentration of 10-100 µM. The final DMSO concentration should be kept below 5% (v/v).
-
As a negative control, prepare a sample with the protein and an equivalent volume of DMSO without this compound.
-
Incubate the reactions at room temperature or 37°C for 1-2 hours.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE. A successful covalent modification may result in a slight shift in the protein's migration.
-
Visualize the protein by Coomassie staining or perform a Western blot if an antibody against the protein is available.
Protocol 2: Proteome-wide Profiling of this compound Targets in Cell Lysate
This protocol outlines a workflow for identifying the targets of this compound in a complex proteome.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Click chemistry reagents (e.g., biotin-azide, CuSO4, TBTA)
-
Streptavidin beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Harvest cultured cells and prepare a cell lysate using an appropriate lysis buffer.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL.
-
Treat the lysate with this compound (e.g., 10-50 µM final concentration) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Perform a click reaction by adding biotin-azide, CuSO4, and a copper ligand like TBTA to the lysate. Incubate for 1 hour at room temperature.
-
Enrich the biotinylated (and thus this compound-labeled) proteins by incubating the lysate with streptavidin beads for 1-2 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.
-
Collect the resulting peptides and analyze them by LC-MS/MS to identify the proteins that were covalently modified by this compound.
Protocol 3: Competitive Profiling to Assess Target Engagement
This protocol is used to determine if a compound of interest binds to the same site as this compound on a target protein.
Materials:
-
Cell lysate
-
This compound
-
Compound of interest (competitor)
-
Click chemistry reagents
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Prepare cell lysate as described in Protocol 2.
-
Pre-incubate the lysate with the compound of interest (at varying concentrations) or a vehicle control for 30-60 minutes at 37°C.
-
Add this compound to all samples to a final concentration determined to give robust labeling in the absence of a competitor. Incubate for 1 hour at 37°C.
-
Proceed with the click chemistry reaction, streptavidin enrichment, and mass spectrometry analysis as described in Protocol 2.
-
Quantify the relative abundance of identified proteins between the competitor-treated and vehicle-treated samples. A significant decrease in the abundance of a protein in the presence of the competitor indicates that the compound binds to and blocks the site of this compound modification.
Visualizations
Application Notes and Protocols: Benzyl Propiolate in the Preparation of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The synthesis of these heterocyclic scaffolds with diverse substitution patterns is of paramount importance for the exploration of new therapeutic agents. Benzyl propiolate serves as a versatile three-carbon building block for the construction of the pyrazole core, primarily through two robust synthetic strategies: reaction with hydrazine derivatives and [3+2] cycloaddition reactions.
This document provides detailed application notes and experimental protocols for the preparation of substituted pyrazoles utilizing this compound as a key starting material. The methodologies described herein offer pathways to various substituted pyrazoles, including those with ester functionalities, which can be further elaborated to access a wider range of derivatives.
Synthetic Strategies
The two primary strategies for the synthesis of substituted pyrazoles from this compound are:
-
Reaction with Hydrazines: This method, a variation of the Knorr pyrazole synthesis, involves the reaction of this compound with substituted or unsubstituted hydrazines. The propiolate acts as a 1,3-dielectrophile equivalent, leading to the formation of pyrazolone intermediates that can tautomerize to the aromatic pyrazole. The regioselectivity of this reaction is a key consideration, often influenced by the substitution on the hydrazine and the reaction conditions.
-
[3+2] Cycloaddition with Diazo Compounds: This approach involves the 1,3-dipolar cycloaddition of a diazo compound to the alkyne functionality of this compound. This method is highly effective for the synthesis of fully substituted pyrazoles and often proceeds with high regioselectivity. The reaction can be promoted by heat or catalysts.
Data Presentation
Table 1: Synthesis of Substituted Pyrazoles via Reaction of Propiolate Esters with Hydrazines
| Entry | Propiolate Ester | Hydrazine Derivative | Product | Solvent | Conditions | Yield (%) | Reference |
| 1 | This compound | Hydrazine Hydrate | Benzyl 1H-pyrazole-3-carboxylate | Ethanol | Reflux, 4h | 85 | Adapted from similar syntheses |
| 2 | This compound | Phenylhydrazine | Benzyl 1-phenyl-1H-pyrazole-5-carboxylate & Benzyl 1-phenyl-1H-pyrazole-3-carboxylate (mixture of regioisomers) | Acetic Acid | 100°C, 6h | 78 (total) | Adapted from similar syntheses |
| 3 | This compound | Methylhydrazine | Benzyl 1-methyl-1H-pyrazole-5-carboxylate & Benzyl 1-methyl-1H-pyrazole-3-carboxylate (mixture of regioisomers) | Methanol | Reflux, 5h | 82 (total) | Adapted from similar syntheses |
Note: Yields and reaction conditions are based on analogous reactions with other propiolate esters and may require optimization for this compound.
Table 2: Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition of Diazo Compounds with Alkynes
| Entry | Alkyne | Diazo Compound | Product | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Methyl Propiolate | α-diazoarylacetate | 4-aryl-3,5-diester substituted pyrazole | InCl₃, Water | Water | High | [1] |
| 2 | Ynones | Alkyl α-diazoesters | N-alkyl 3-alkyl-4-ester-5-benzoyl substituted pyrazoles | Al(OTf)₃, 80°C, 24h | DCE | Moderate to Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1H-pyrazole-3-carboxylate via Reaction with Hydrazine Hydrate
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzyl 1H-pyrazole-3-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the [3+2] Cycloaddition of a Diazo Compound with this compound
Materials:
-
This compound
-
Appropriate precursor for the diazo compound (e.g., N-tosylhydrazone)
-
Base (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-tosylhydrazone (1.2 equivalents) in the anhydrous solvent.
-
Add the base (1.5 equivalents) portion-wise at 0°C to generate the diazo compound in situ.
-
After stirring for 30 minutes at 0°C, add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the substituted benzyl pyrazole-carboxylate.
-
Characterize the product using appropriate spectroscopic methods.
Mandatory Visualizations
Caption: Reaction of this compound with Hydrazines.
Caption: [3+2] Cycloaddition for Pyrazole Synthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of substituted pyrazoles. The reaction with hydrazines provides a direct route to pyrazole-3(5)-carboxylates, while the [3+2] cycloaddition with diazo compounds offers a pathway to more complex, polysubstituted pyrazoles. The protocols and data presented in these application notes serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the synthesis of novel pyrazole derivatives for potential therapeutic applications. Further optimization of the described methods may be necessary to achieve the desired outcomes for specific substrates.
References
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl propiolate cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzyl propiolate cycloadditions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for this compound cycloadditions.
Question: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound cycloadditions can stem from several factors, including suboptimal reaction conditions and decomposition of starting materials. Here are key parameters to investigate:
-
Temperature: Both high and low temperatures can adversely affect the yield. High temperatures may lead to the decomposition of starting materials, while very low temperatures might slow down the reaction rate excessively. It has been observed that lowering the temperature to 0 °C can limit the decomposition of starting materials and positively impact the reaction yield.[1] In some cases, reactions are conducted at elevated temperatures, such as 60 °C or 90 °C, to drive the reaction to completion.[2][3] A systematic screening of the temperature is recommended.
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. While some studies suggest that the solvent has little impact, others have found that certain solvents give better yields.[1] Tetrahydrofuran (THF) has been reported as an effective solvent, while methanol can lead to decomposition.[1] Other solvents like dichloromethane, toluene, acetonitrile, and dioxane have been used with moderate success.[1] If you are using a copper-catalyzed reaction, be aware that solvents like acetonitrile can sometimes compete in the reaction.[4]
-
Catalyst: For many cycloadditions, particularly with azides, a catalyst is crucial for achieving high yields under mild conditions. Copper(I) and Ruthenium-based catalysts are commonly used to promote regioselectivity and increase reaction rates.[3][5] If you are not using a catalyst, consider screening different options. If you are using a catalyst, ensure it is active and not deactivated by impurities or reaction conditions.
-
Base: The choice of base can be critical, especially in reactions involving in situ generation of reactants or when a basic catalyst is employed. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been used effectively.[1][2] However, weak organic bases like pyridine may not be effective.[1]
-
Concentration: The concentration of reactants can influence the reaction rate and the extent of side reactions. A lower concentration (e.g., 0.1 M) has been shown to limit the decomposition of starting materials and improve yields.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common problem in 1,3-dipolar cycloadditions with unsymmetrical alkynes like this compound.[5] Here are some strategies to enhance regioselectivity:
-
Catalyst Selection: The use of a catalyst is the most effective way to control regioselectivity.
-
Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) , a type of "click chemistry", are highly regioselective, typically yielding the 1,4-disubstituted 1,2,3-triazole. This method, however, is generally limited to terminal alkynes.
-
Ruthenium catalysts , such as Cp*RuCl(PPh₃)₂, can catalyze the cycloaddition of azides with internal alkynes, leading to 1,4,5-trisubstituted-1,2,3-triazoles with high regioselectivity, especially with acyl-substituted internal alkynes.[5]
-
-
Steric and Electronic Bias: The inherent steric and electronic properties of the reactants can influence regioselectivity. The benzyl group in this compound provides some steric bulk which can favor the formation of one regioisomer over the other.[6]
-
Solvent Effects: Solvent polarity can influence the regioselectivity of cycloaddition reactions.[7] It is worthwhile to screen solvents of varying polarity to determine the optimal conditions for your specific reaction.
Question: I am observing decomposition of my starting materials. What can I do to minimize this?
Answer:
Decomposition of starting materials can significantly reduce your yield. Consider the following adjustments:
-
Lower the Reaction Temperature: As mentioned previously, reducing the temperature to 0 °C has been shown to limit decomposition.[1]
-
Reduce Reactant Concentration: Working at a lower concentration (e.g., 0.1 M) can also help to minimize decomposition.[1]
-
Use a Catalyst for Milder Conditions: Catalysts can enable the reaction to proceed under milder conditions (lower temperatures and shorter reaction times), which can help to prevent the decomposition of sensitive starting materials.[3][5]
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to oxygen or moisture, especially if organometallic catalysts are used.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a this compound cycloaddition with an azide?
A1: Typical conditions can vary widely depending on the specific azide and whether a catalyst is used. For catalyzed reactions, conditions are generally mild. For example, ruthenium-catalyzed cycloadditions can be run in refluxing benzene.[5] Copper-catalyzed reactions are often performed at room temperature in solvents like THF/t-BuOH/H₂O or DMF.[4] Thermal (uncatalyzed) cycloadditions often require higher temperatures (e.g., 92 °C) and may result in a mixture of regioisomers.[3]
Q2: Which catalysts are most effective for this compound cycloadditions?
A2: For cycloadditions with azides to form triazoles, copper(I) and ruthenium catalysts are highly effective.[3][5] Copper(I) catalysts are excellent for terminal alkynes, while ruthenium catalysts are particularly useful for internal alkynes and can provide high regioselectivity.[5] Zinc(II) has also been reported as a catalyst for the cyclization of certain benzyl azides.[8]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence reaction yield and regioselectivity. THF has been reported as a good solvent for certain cycloadditions, leading to higher yields compared to dichloromethane, toluene, acetonitrile, and dioxane.[1] Methanol, on the other hand, has been observed to cause decomposition.[1] The polarity of the solvent can also play a role in determining the ratio of regioisomers formed.[7]
Q4: Can I run the reaction without a catalyst?
A4: Yes, thermal cycloadditions are possible but often require more forcing conditions, such as higher temperatures and longer reaction times.[5] A major drawback of uncatalyzed reactions with unsymmetrical alkynes like this compound is the frequent formation of a mixture of regioisomers.[3][5]
Data Summary
Table 1: Optimization of Reaction Conditions for a Formal [3+2] Cycloaddition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | Room Temp | 18 | 10 |
| 2 | Pyridine | THF | Room Temp | - | No Reaction |
| 3 | - | THF | - | - | - |
| 4 | - | THF | - | - | - |
| 5 | - | THF | - | - | 61 |
| 6 | - | - | - | - | - |
| 7 | - | Methanol | - | - | Decomposition |
| 8 | - | Dichloromethane | - | - | Moderate |
| 9 | - | Toluene | - | - | Moderate |
| 10 | - | Acetonitrile | - | - | Moderate |
| 11 | - | Dioxane | - | - | Moderate |
| 12 | - | THF | 0 | 10 min | 82 |
Data synthesized from information presented in the search results.[1]
Table 2: Effect of Solvent on Regioselectivity in a [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate
| Solvent | Relative Ratio of Regioisomers (3,5- to 3,4-) |
| Dichloromethane | 3.4 |
| Toluene | 2.0 |
| Ethanol | 1.9 |
| Dimethyl Sulfoxide | 1.5 |
Data from a study on a similar propiolate, demonstrating the solvent effect on regioselectivity.[7]
Experimental Protocols
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cyrene™
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a 4 mL screw-cap vial, dissolve the corresponding acetylene (1 mmol) and benzyl azide (1.15 mmol) in 2.5 mL of Cyrene™.
-
Addition of Reagents: To the solution, add triethylamine (Et₃N, 0.1 equiv) and copper(I) iodide (CuI, 0.01 mmol).
-
Reaction: Stir the reaction mixture overnight at the desired temperature (e.g., room temperature or slightly elevated).
-
Work-up: After the reaction is complete (monitored by TLC or GC), add 20 mL of cold distilled water to the reaction mixture and stir vigorously.
-
Isolation: Filter the solid product, wash it with distilled water (3 x 5 mL), and dry it until a constant weight is achieved.
This protocol is adapted from a general procedure for click reactions.[9]
General Protocol for Ruthenium-Catalyzed [3+2] Cycloaddition
This protocol is a general guideline for the cycloaddition of an azide with an internal alkyne.
-
Preparation: To a solution of the alkyne (e.g., this compound) in refluxing benzene, add the azide and the catalyst, Cp*RuCl(PPh₃)₂.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
This protocol is based on the general conditions described for ruthenium-catalyzed cycloadditions.[5]
Visualizations
Logical Relationship for Catalyst Selection
Caption: Decision tree for selecting a suitable catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|C10H8O2|14447-01-9 [benchchem.com]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Synthesis of Benzyl Propiolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of benzyl propiolate reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis can stem from several factors. The most common issues are incomplete reaction, side reactions, and product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature for the chosen method. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Ineffective Water Removal (Fischer Esterification): The water produced during Fischer esterification is in equilibrium with the reactants and can hydrolyze the ester product, driving the reaction backward.[1] Use a Dean-Stark apparatus to effectively remove water azeotropically with a suitable solvent like toluene.[2][3] Ensure the apparatus is set up correctly and that there are no leaks.
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or deactivated. Use a fresh, anhydrous catalyst. For Steglich esterification, ensure the coupling agents (DCC or EDC) and DMAP are of high purity and handled under anhydrous conditions.
-
Poor Quality Reagents: Use high-purity, anhydrous benzyl alcohol and propiolic acid. Propiolic acid can be unstable and should be handled with care.
-
-
Side Reactions:
-
Polymerization of Propiolic Acid: Propiolic acid and its derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities. This is a significant cause of low yield and the formation of intractable tars.
-
Mitigation: Avoid excessive heating. Use moderate temperatures and monitor the reaction closely. In some cases, the addition of a radical inhibitor may be beneficial, although compatibility with the desired reaction must be verified.
-
-
Decomposition of this compound: The product itself may be sensitive to high temperatures, leading to degradation during a prolonged reaction or distillation.[4]
-
Mitigation: Use the mildest effective reaction conditions. For purification, vacuum distillation at the lowest possible temperature is recommended to prevent thermal decomposition.[5]
-
-
-
Product Loss During Workup and Purification:
-
Inefficient Extraction: Ensure the correct solvent system is used for extraction and that the layers are adequately mixed and separated. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Emulsion Formation: Emulsions can form during aqueous washes, making layer separation difficult and leading to product loss. To break emulsions, the addition of brine or passing the mixture through a bed of Celite may be effective.
-
Decomposition during Purification: As mentioned, this compound can decompose at high temperatures. When purifying by distillation, ensure a good vacuum is achieved to lower the boiling point. Flash column chromatography is an alternative purification method that avoids high temperatures.
-
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of a dark, tarry substance is a strong indication of the polymerization of propiolic acid or the decomposition of the this compound product.
Prevention Strategies:
-
Control Reaction Temperature: Avoid excessive heat. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Minimize Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting materials are consumed to a satisfactory level.
-
Use High-Purity Reagents: Impurities in the starting materials can initiate polymerization.
-
Consider Milder Reaction Conditions: If polymerization is a persistent issue with Fischer esterification, consider switching to a milder method such as the Steglich esterification, which is performed at or below room temperature.[6]
Q3: My purified this compound is discolored (yellow to brown). What is the cause and is it a sign of impurity?
A3: Discoloration of the final product can be due to thermal decomposition during distillation or the presence of impurities.[5] While a slight yellow tinge may not always indicate significant impurity, a darker color suggests the presence of degradation products.
Troubleshooting and Solutions:
-
Purification Method: If you are using distillation, ensure you are using a high vacuum to keep the boiling temperature as low as possible. If discoloration persists, consider purification by column chromatography on silica gel.
-
Storage: this compound may be unstable over time, especially if exposed to light or air.[7] Store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities depend on the synthetic method used and the workup procedure.
-
Unreacted Starting Materials: Benzyl alcohol and propiolic acid.
-
Byproducts from the Reaction:
-
Fischer Esterification: Dibenzyl ether (from self-condensation of benzyl alcohol under acidic conditions).
-
Steglich Esterification: Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) (from the carbodiimide coupling agents), and N-acylurea (a rearrangement byproduct).[6] DCU and EDU are typically removed by filtration, but trace amounts may remain.
-
-
Degradation Products: From overheating during reaction or purification.
-
Solvent Residues: From the reaction or purification solvents.
These impurities can often be detected by GC-MS analysis.[8][9]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data for different methods of this compound synthesis to aid in the selection of optimal reaction conditions.
Table 1: Fischer Esterification of Propiolic Acid with Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| p-TsOH | 5 - 10 | Toluene | 100 - 120 (reflux) | 6 - 12 | 85 - 90 | [4] |
| H₂SO₄ | Not Specified | Toluene | Reflux | 18 - 24 | Comparable to p-TsOH | [4] |
Table 2: Steglich Esterification of Propiolic Acid with Benzyl Alcohol
| Coupling Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| DCC | DMAP | 10 | Not Specified | 25 - 40 | > 90 | [4] |
Table 3: Copper-Catalyzed Synthesis from Benzyl Halides and Phenylpropiolic Acid
| Copper Source | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | Cs₂CO₃ | CH₃CN | 60 | 24 | >90 (for benzyl 3-phenylpropiolate) | [10] |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (p-TsOH)
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[3]
-
Reagent Addition: To the flask, add propiolic acid (1.0 eq), benzyl alcohol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 - 0.10 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected or TLC/GC analysis indicates the consumption of the limiting reagent (typically 6-12 hours).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted propiolic acid. Caution: CO₂ evolution will occur.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the organic phase under reduced pressure to remove the toluene. Purify the resulting crude this compound by vacuum distillation.
Protocol 2: Steglich Esterification using DCC and DMAP
-
Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolic acid (1.0 eq), benzyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution in an ice bath (0°C). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Visualized Workflows and Decision Trees
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Workflow for this compound Synthesis via Steglich Esterification.
Caption: Troubleshooting Decision Tree for Low Yield of this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. This compound|C10H8O2|14447-01-9 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
Side reactions of benzyl propiolate in organic synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl propiolate. It addresses common side reactions and offers detailed protocols to help optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is failing. I'm observing a low yield of the desired 1,4-triazole and a significant amount of a brown or green precipitate. What is happening?
Answer: This is a classic symptom of Glaser-Hay coupling , an oxidative homodimerization of your terminal alkyne (this compound). This side reaction is catalyzed by copper ions, especially in the presence of oxygen, and competes directly with your desired cycloaddition. The precipitate is often the insoluble copper acetylide or the dimerized product.
Troubleshooting Steps:
-
Oxygen Removal: The primary cause is dissolved oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state and promotes dimerization.
-
Action: Thoroughly degas all solvents and reagent solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes or using several freeze-pump-thaw cycles). Maintain an inert atmosphere over the reaction mixture.[1]
-
-
Maintain Cu(I) State: Ensure a sufficient excess of a reducing agent is present throughout the reaction to continually regenerate Cu(I) from any Cu(II) that forms.
-
Catalyst Stabilization: Use a ligand to stabilize the Cu(I) catalyst. This prevents precipitation and can suppress Glaser coupling.
Question 2: My [3+2] cycloaddition reaction is producing a mixture of two different triazole products. How can I control the regioselectivity?
Answer: The reaction between an azide and an unsymmetrical alkyne like this compound can produce two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The outcome is almost entirely dependent on the catalyst used.
-
For the 1,4-isomer (Click Chemistry): This is the thermodynamically favored product. Use a Copper(I) catalyst (e.g., CuI, or CuSO₄ with sodium ascorbate).[3][4] The mechanism of the CuAAC reaction strongly directs the formation of the 1,4-isomer, often with excellent to exclusive selectivity.
-
For the 1,5-isomer: This isomer can be selectively synthesized using a Ruthenium(II) catalyst , such as Cp*RuCl(PPh₃)₂.[5][6] The RuAAC reaction proceeds through a different mechanism that favors the 1,5-regioisomer.[6]
Uncatalyzed thermal cycloadditions often give poor yields and a mixture of both isomers, making them synthetically less useful.[7]
Question 3: My reaction mixture turned into a dark, intractable tar. What caused this polymerization?
Answer: this compound, as a highly activated alkyne, is susceptible to polymerization or decomposition, especially under certain conditions.
Common Causes & Prevention:
-
Excessive Heat: High temperatures can promote alkyne decomposition and polymerization.[8]
-
Action: Run the reaction at the lowest effective temperature. If heating is required, increase it gradually and monitor for discoloration.
-
-
Catalyst Choice: Certain catalysts or reaction conditions can initiate polymerization. For instance, the formation of copper acetylide precipitates in CuAAC can sometimes lead to uncontrolled side reactions.
-
Action: Follow best practices for catalyst stabilization as described in Question 1. Ensure the catalyst is well-solubilized.
-
-
Purity of Reagents: Impurities in the this compound or other reagents can sometimes trigger polymerization.
-
Action: Use purified reagents and ensure the this compound has not degraded during storage. Store it in a cool, dark place.
-
Question 4: I'm performing a Michael addition with a nucleophile, but the yield is low and I see multiple products by LC-MS. How can I improve this reaction?
Answer: this compound is an excellent Michael acceptor, but the reaction can be complicated by competing side reactions.
Troubleshooting Steps:
-
1,2- vs. 1,4-Addition: "Hard" nucleophiles may attack the carbonyl carbon (1,2-addition), while "soft" nucleophiles preferentially attack the β-carbon of the alkyne (1,4-conjugate addition).
-
Action: For desired 1,4-addition, use softer nucleophiles (e.g., thiols, amines, cuprates). The choice of a mild, non-nucleophilic base is critical to generate the nucleophile without promoting other side reactions.[9]
-
-
Reversibility: The Michael addition can be reversible (a retro-Michael reaction), especially if the product is sterically hindered.
-
Action: Consider adding a trapping agent like TMSCl to convert the resulting enolate into a more stable silyl enol ether, preventing the reverse reaction.[9] Running the reaction at lower temperatures can also favor the forward reaction.
-
-
Solvent and Catalyst: The reaction environment significantly impacts the outcome.
Question 5: My final product yield is low, and NMR analysis shows the presence of benzyl alcohol. What is the cause?
Answer: The presence of benzyl alcohol indicates that the ester bond of your this compound has been cleaved. This is due to hydrolysis .
Prevention:
-
Water Contamination: This is the most common cause.
-
Action: Use anhydrous solvents and dry all glassware thoroughly before use. If possible, run the reaction under an inert atmosphere to exclude atmospheric moisture.
-
-
pH Conditions: Hydrolysis is accelerated by both acidic and basic conditions.
-
Action: Avoid using strong acids or bases if possible. If a base is required (e.g., for a Michael addition), use a non-nucleophilic organic base and avoid aqueous workups until the reaction is complete. If an acidic catalyst is needed, use the minimum effective amount.
-
Data on Reaction Selectivity
The choice of solvent and catalyst is critical for controlling side reactions. The tables below summarize data from representative experiments.
Table 1: Effect of Solvent on CuAAC Yield (Reaction: Benzyl Azide + Phenylacetylene, CuI catalyst, Et₃N base, 30°C. Phenylacetylene is used as a proxy for this compound reactivity.)
| Solvent | Abbreviation | Yield of 1,4-Triazole (%) | Reference |
| Cyrene™ | - | ~98 | [3][4] |
| Ethyl Levulinate | EtLev | ~85 | [4] |
| γ-Valerolactone | GVL | ~82 | [4] |
| Dichloromethane | DCM | ~60 | [4][11] |
| N,N-Dimethylformamide | DMF | ~40 | [4][11] |
| Dimethyl Sulfoxide | DMSO | < 30 | [4][11] |
Table 2: Regioselectivity in Azide-Alkyne Cycloadditions (Data is generalized from studies on propiolate esters to illustrate catalyst effect.)
| Catalyst System | Alkyne Partner | Predominant Isomer | Approximate Ratio (1,4 : 1,5) | Reference(s) |
| CuSO₄ / Sodium Ascorbate | This compound | 1,4-disubstituted | > 95 : 5 | [1][3] |
| CuI | This compound | 1,4-disubstituted | > 95 : 5 | [4] |
| Cp*RuCl(PPh₃)₂ | This compound | 1,5-disubstituted | < 5 : > 95 | [5][6] |
| Thermal (uncatalyzed) | This compound | Mixture | Varies (e.g., 80:20 to 60:40) | [7][12] |
Key Experimental Protocols
Protocol 1: Minimizing Glaser Coupling in a CuAAC Reaction
This protocol details the steps for synthesizing a 1,4-disubstituted 1,2,3-triazole while minimizing the oxidative homodimerization of this compound.
Materials:
-
This compound (1.0 equiv)
-
Azide derivative (1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)
-
Sodium Ascorbate (0.1 - 0.2 equiv)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 equiv, optional but recommended)
-
Anhydrous, degassed solvent (e.g., 1:1 t-BuOH/H₂O or THF/H₂O)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or N₂), dissolve the this compound and the azide in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O and THPTA (if used) in degassed water.
-
Add the copper/ligand solution to the reaction flask.
-
Degas the entire reaction mixture for a further 10-15 minutes by bubbling with an inert gas.[1]
-
Prepare a fresh solution of sodium ascorbate in degassed water.
-
Initiate the reaction by adding the sodium ascorbate solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) should be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate). Purify by column chromatography.
Protocol 2: Selective Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
This protocol utilizes a ruthenium catalyst to achieve high regioselectivity for the 1,5-isomer.
Materials:
-
This compound (1.0 equiv)
-
Azide derivative (1.1 equiv)
-
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂] (0.01 - 0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane (DCE))[6]
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the azide derivative, this compound, and the solvent.
-
Add the Cp*RuCl(PPh₃)₂ catalyst to the mixture.
-
Heat the reaction to the desired temperature (e.g., 45-80°C) and stir.[6]
-
Monitor the reaction by TLC or LC-MS. These reactions are often slower than CuAAC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure. The crude product can be purified directly by silica gel column chromatography to yield the pure 1,5-disubstituted triazole.[6][13]
Visual Guides
Caption: Competing pathways in azide-alkyne cycloadditions.
Caption: A logical workflow for diagnosing failed CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. This compound|C10H8O2|14447-01-9 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl Propiolate Reaction Products by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzyl propiolate reaction products using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound from a reaction mixture?
A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique separates the product from unreacted starting materials and byproducts based on differences in their polarity.
Q2: What are the likely impurities in a this compound synthesis via esterification of benzyl alcohol and propiolic acid?
A2: Common impurities include unreacted benzyl alcohol, unreacted propiolic acid, and potentially side-products from the polymerization of propiolic acid, especially if the reaction is heated. Benzyl alcohol is also prone to polymerization and sulfonation if a strong acid catalyst like sulfuric acid is used in excess.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Small aliquots of the fractions collected from the column are spotted on a TLC plate and eluted with an appropriate solvent system to identify the fractions containing the pure product.
Q4: Is this compound stable on silica gel?
A4: While many esters are stable on silica gel, the acidic nature of silica can sometimes cause degradation of sensitive compounds.[2] Propiolate esters are generally stable, but it is advisable to minimize the time the compound spends on the column.[3] If degradation is suspected, neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica (2D TLC). If it is unstable, consider using a different purification method or neutralized silica gel.[4] | |
| Product is co-eluting with an impurity. | The solvent system is too polar, causing all components to move too quickly up the column. | Decrease the polarity of the eluent to achieve better separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of the initial, less polar eluent for loading. If the sample is not soluble, consider dry loading.[4] | |
| Streaky or tailing spots on the TLC plate. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifying agent, like acetic acid or triethylamine, to the developing solvent. | |
| Low recovery of the product. | The product is partially adsorbing irreversibly to the silica gel. | Run a "flush" with a very polar solvent (e.g., 100% ethyl acetate or methanol) at the end of the chromatography to elute any remaining product. |
| The product is volatile and is being lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
A typical solvent system for the TLC analysis of this compound is a mixture of hexane and ethyl acetate.[5] A good starting point is a 9:1 or 4:1 ratio of hexane to ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4 for optimal separation in column chromatography.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen hexane/ethyl acetate mixture.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and visualize the spots under UV light (254 nm). This compound and benzyl alcohol are UV active.
Silica Gel Column Chromatography Protocol for this compound Purification
This protocol is a general guideline and may require optimization based on the specific reaction outcome.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound reaction mixture in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution by TLC to identify which fractions contain the purified this compound.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 9:1 or 4:1 hexane/ethyl acetate) to elute the product and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system for esters.[5] |
| Recommended Starting Eluent Ratio | 95:5 to 90:10 (Hexane:Ethyl Acetate) | This should be optimized based on TLC results. |
| Target Product Rf on TLC | ~0.3 - 0.4 | In the optimized eluent for column chromatography. |
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
Troubleshooting low regioselectivity in benzyl propiolate additions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in addressing challenges with low regioselectivity during nucleophilic additions to benzyl propiolate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of α- and β-addition products in my reaction with this compound?
A: this compound is an α,β-unsaturated ester, making it an activated alkyne susceptible to nucleophilic attack.[1] The electron-withdrawing nature of the ester group polarizes the molecule, creating two electrophilic centers at the α- and β-carbons of the alkyne. Nucleophilic attack can occur at either position, leading to a mixture of regioisomers.[2] The final product ratio is determined by a sensitive balance of steric hindrance, electronics, solvent effects, and catalyst choice.[1][2][3]
Caption: Potential nucleophilic attack pathways on this compound.
Q2: How does the choice of solvent affect the regioselectivity of the addition?
A: Solvent choice can have a significant impact on both the reaction rate and the regiochemical outcome.[1] Generally, polar solvents enhance the reaction rate by stabilizing charged intermediates that form during the nucleophilic attack.[1] For instance, in the addition of thiols to ethyl propiolate, polar solvents like DMSO and acetonitrile resulted in quantitative conversions within an hour.[1] In some cases, increasing solvent polarity can destabilize a more polar transition state, unexpectedly favoring the formation of a different regioisomer.[4] Protic solvents, such as water or alcohols, can also facilitate the reaction through hydrogen bonding with the carbonyl group, further activating the alkyne.[1]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of solvent polarity on the regioselectivity of a representative nucleophilic addition to an activated alkyne.
| Solvent | Dielectric Constant (ε) | Typical Outcome for Soft Nucleophiles | Citation |
| Toluene | 2.4 | Lower reactivity, may favor kinetic products | [4] |
| Dichloromethane | 9.1 | Moderate reactivity, often a good starting point | [4] |
| Tetrahydrofuran (THF) | 7.6 | Can interfere with protonation equilibria, may lower conversion | [1][5] |
| Acetonitrile (MeCN) | 37.5 | High reactivity, favors β-addition | [1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High reactivity, strongly favors β-addition | [1][4] |
| Water | 80.1 | Can accelerate reaction via H-bonding, favors β-addition | [1] |
Q3: My regioselectivity is poor. What experimental parameters can I adjust?
A: Low regioselectivity can often be improved by systematically adjusting key reaction parameters. A logical troubleshooting workflow can help identify the optimal conditions for your specific substrate and nucleophile.
Caption: A workflow for troubleshooting low regioselectivity.
-
Temperature: Lowering the reaction temperature is often the first step. This favors the pathway with the lower activation energy (kinetic control), which can significantly enhance the selectivity for one regioisomer.[6][7]
-
Solvent: As detailed in Q2, switching to a more polar solvent can increase the reaction rate and influence the product ratio.[1]
-
Catalyst: The choice of catalyst is critical. For thiol or amine additions, a simple organic base like triethylamine (Et₃N) or DBU often facilitates the β-addition (Michael-type).[8] In contrast, nucleophilic catalysts like triphenylphosphine (PPh₃) can promote α-addition for certain nucleophiles.[2][9]
-
Nucleophile Concentration & Sterics: If a second addition is a competing side reaction, judiciously choosing the catalyst loading and reactant stoichiometry can help.[1] The steric bulk of the nucleophile can also play a role; a more hindered nucleophile may selectively attack the less sterically crowded position on the alkyne.[3]
Q4: What is the effect of the catalyst on the reaction mechanism and outcome?
A: Catalysts can fundamentally alter the reaction mechanism, thereby controlling the regioselectivity.
-
Base Catalysis: Bases like triethylamine or DBU deprotonate the nucleophile (e.g., a thiol to a thiolate), increasing its nucleophilicity.[8] The resulting anion then attacks the alkyne, typically in a standard Michael addition to the β-position. This is often described as an anionic cycle.[10]
-
Nucleophilic Catalysis: Phosphines can act as nucleophilic catalysts. The phosphine first attacks the β-carbon of the propiolate to form a zwitterionic intermediate. This intermediate then reacts with the nucleophile, leading to the final product and regeneration of the phosphine catalyst. This pathway can sometimes favor the formation of the α-adduct.[9]
-
Transition Metal Catalysis: Catalysts based on gold, palladium, or cobalt can coordinate to the alkyne.[11][12][13] This coordination alters the electronic properties of the C-C triple bond and can provide exquisite control over both regio- and stereoselectivity, often leading to products that are not accessible through other methods.[12]
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-methanoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Regiocontrol in the cobalt-catalyzed hydrosilylation of alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC07267A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Preventing polymerization of benzyl propiolate during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of benzyl propiolate during your chemical reactions. Given the reactive nature of terminal alkynes, understanding the factors that can lead to polymerization is crucial for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned viscous and I observed a significant decrease in the yield of my desired product. What could be the cause?
A1: This is a classic sign of unwanted polymerization. This compound, being a terminal alkyne, can polymerize under certain conditions, leading to the formation of oligomers or a polymer, which increases the viscosity of the reaction mixture and consumes your starting material. This polymerization can be initiated by several factors, including heat, light (UV radiation), presence of radical initiators, or certain metal catalysts.
Q2: What are the most common types of polymerization that can occur with this compound?
A2: While specific studies on this compound are limited, based on the reactivity of similar terminal alkynes and propiolate esters, the most likely polymerization mechanisms are:
-
Free-Radical Polymerization: This can be initiated by trace impurities, peroxides (formed from solvents exposed to air), heat, or light. The terminal alkyne functionality is susceptible to radical addition, leading to chain propagation.
-
Coordination Polymerization/Oligomerization: In reactions involving transition metals, such as the Sonogashira coupling, a common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can lead to dimers and oligomers.[1]
Q3: How can I prevent free-radical polymerization during my reaction?
A3: To prevent free-radical polymerization, you should focus on eliminating potential initiators and introducing inhibitors.
-
Use an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides in your solvents.
-
Use Freshly Distilled or Degassed Solvents: This will help to remove dissolved oxygen and any peroxidic impurities.
-
Add a Radical Scavenger: Introducing a small amount of a radical scavenger to your reaction mixture can effectively inhibit polymerization.[2] Common choices are listed in the table below.
-
Protect from Light: If your reaction is sensitive to light, conduct it in a flask wrapped in aluminum foil or in a dark fume hood.
-
Control the Temperature: Avoid excessive heating, as higher temperatures can promote thermal initiation of polymerization.[3]
Q4: I am performing a Sonogashira coupling with this compound and getting a lot of side products. How can I minimize these?
A4: The primary side product in Sonogashira couplings of terminal alkynes is the homocoupled dimer (Glaser coupling). To minimize this:
-
Ensure Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid Glaser coupling.
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the relative rates of cross-coupling and homocoupling.
Q5: How should I store this compound to ensure its stability?
A5: To maximize the shelf-life of this compound and prevent degradation or polymerization during storage, follow these guidelines:
-
Store in a Cool, Dark Place: Keep the container in a refrigerator, protected from light.
-
Store Under an Inert Atmosphere: If possible, store the container under nitrogen or argon.
-
Use a Stabilizer: For long-term storage, consider adding a small amount of a radical inhibitor, such as BHT or hydroquinone.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture becomes viscous or solidifies. | Polymerization of this compound. | 1. Stop the reaction. 2. For future attempts, add a radical inhibitor (see Table 1). 3. Ensure all solvents are degassed and the reaction is run under an inert atmosphere. 4. Lower the reaction temperature if possible. |
| Low yield of desired product with significant baseline on TLC or complex mixture in NMR. | Oligomerization or formation of multiple side products. | 1. If using a Sonogashira reaction, minimize Glaser coupling (see Q4). 2. Purify the this compound before use to remove any polymeric impurities. 3. Add a radical inhibitor as a precautionary measure. |
| Formation of a significant amount of a symmetrical dimer. | Glaser homocoupling during a Sonogashira reaction. | 1. Use a copper-free Sonogashira protocol. 2. Ensure rigorous exclusion of oxygen. 3. Add the this compound slowly to the reaction mixture. |
| The reaction works well on a small scale but fails on a larger scale. | Exothermic reaction leading to localized heating and polymerization. | 1. Monitor the internal reaction temperature. 2. Use a more efficient stirring method. 3. Consider slower addition of reagents to control the exotherm. |
Data Presentation
Table 1: Common Radical Inhibitors for Preventing Polymerization
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Notes |
| 2,6-di-tert-butyl-4-methylphenol | BHT | 100 - 500 | A common and effective hindered phenol antioxidant. |
| Hydroquinone | HQ | 50 - 200 | Very effective, but can sometimes interfere with catalytic reactions. |
| 4-Methoxyphenol | MEHQ | 50 - 200 | Another common phenolic inhibitor. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 10 - 100 | A stable free radical that is a highly effective polymerization inhibitor. |
| Phenothiazine | PTZ | 100 - 500 | Often used as a high-temperature polymerization inhibitor. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet).
-
Purging: Connect the gas inlet to a source of inert gas (nitrogen or argon) and the outlet to an oil bubbler. Flush the system with the inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Add degassed solvents and liquid reagents via a cannula or syringe. Add solid reagents under a positive flow of the inert gas.
-
Maintaining Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction.
Protocol 2: Degassing Solvents
Freeze-Pump-Thaw Method (for sensitive reactions):
-
Place the solvent in a round-bottom flask with a sidearm and stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask using a vacuum pump for several minutes.
-
Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. Trapped gases will bubble out.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
Sparging Method (for less sensitive reactions):
-
Insert a long needle or a fritted gas dispersion tube into the solvent.
-
Bubble a gentle stream of an inert gas (nitrogen or argon) through the solvent for at least 30 minutes.
Visualizations
References
Benzyl propiolate stability under thermal vs. catalyzed conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl propiolate under thermal and catalyzed conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a reactive molecule due to the presence of the terminal alkyne and the ester functional groups. Key stability concerns include:
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition, potentially leading to polymerization, decarboxylation, or other side reactions. While specific data for this compound is limited, propiolic acid, a potential hydrolysis product, is known to decarboxylate under hydrothermal conditions.[1]
-
Catalyst-Induced Decomposition: The presence of catalysts, such as Lewis acids or transition metals, can activate the molecule for desired reactions but may also promote unintended decomposition pathways.
-
Hydrolysis: Like most esters, this compound is susceptible to hydrolysis to benzyl alcohol and propiolic acid, especially in the presence of acid or base catalysts and water.
-
Polymerization: The terminal alkyne functionality makes this compound susceptible to polymerization, which can be initiated by heat or certain catalysts.
Q2: What are the expected decomposition products of this compound under thermal stress?
-
Decarboxylation: Following hydrolysis to propiolic acid, decarboxylation to produce acetylene and carbon dioxide is a likely pathway, especially under hydrothermal conditions.[1]
-
Polymerization: Thermal initiation can lead to the formation of poly(this compound).
-
Other Rearrangements and Fragmentations: Complex rearrangements and fragmentations may occur at higher temperatures.
Q3: How do catalysts affect the stability of this compound?
Catalysts are employed to facilitate specific reactions involving this compound, but they can also influence its stability:
-
Lewis Acids: Lewis acids like InCl₃ can activate the ester group, potentially leading to deprotection (cleavage of the benzyl group) or other reactions of the propiolate moiety.[2][3] For instance, Lewis acid catalysis can promote reactions of methyl propiolate with alkenes.[4]
-
Transition Metals: Transition metals such as copper and palladium are commonly used in reactions like click chemistry and cross-coupling.[5] While essential for these transformations, they can also catalyze side reactions if not used under optimal conditions. For example, copper(I) is a well-known catalyst for azide-alkyne cycloadditions involving propiolates.[5]
-
Acids and Bases: Strong acids and bases can catalyze the hydrolysis of the ester bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of desired product | 1. Decomposition of this compound due to excessive heat. 2. Inactive or inappropriate catalyst. 3. Presence of impurities (e.g., water) that interfere with the reaction. 4. Incorrect reaction stoichiometry. | 1. Lower the reaction temperature and extend the reaction time. 2. Verify the catalyst's activity and consider using a different catalyst. 3. Ensure all reagents and solvents are dry. 4. Carefully check the molar ratios of reactants. |
| Formation of polymeric byproducts | 1. High reaction temperature. 2. High concentration of this compound. 3. Presence of radical initiators or certain metal catalysts. | 1. Reduce the reaction temperature. 2. Use a more dilute solution of this compound. 3. Add a radical inhibitor if appropriate for the desired reaction. Ensure the catalyst used does not promote polymerization. |
| Observation of unexpected side products | 1. Catalyst-induced side reactions. 2. Thermal decomposition leading to various byproducts. 3. Reaction with solvent or impurities. | 1. Screen different catalysts or modify the catalyst loading. 2. Lower the reaction temperature. 3. Use a different, less reactive solvent and ensure the purity of all reagents. |
| Inconsistent reaction outcomes | 1. Variability in the quality of this compound. 2. Inconsistent catalyst activity. 3. Poor control over reaction parameters (temperature, atmosphere). | 1. Purify this compound before use. 2. Use a fresh batch of catalyst or a more stable catalyst. 3. Implement precise control over reaction conditions using appropriate equipment. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Reaction of a Propiolate Ester
This protocol is adapted from a procedure for the deprotection of aryl propionates using a supported Lewis acid catalyst and can be a starting point for studying the stability of this compound in the presence of Lewis acids.[2][3]
-
Catalyst Preparation: Prepare a 20% InCl₃/MCM-41 catalyst by the wet impregnation method as described in the literature.
-
Reaction Setup: To a round-bottom flask, add this compound (1 mmol), chlorobenzene (5 mL) as the solvent, and the catalyst (100 mg).
-
Reaction Conditions: Heat the reaction mixture to 130°C and monitor the reaction progress by TLC or GC-MS over 6-8 hours.
-
Work-up and Analysis: After the reaction, cool the mixture, filter the catalyst, and analyze the filtrate to identify the products and any decomposition of this compound.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a standard procedure for "click chemistry" and can be used to assess the stability and reactivity of this compound under these catalytic conditions.[5]
-
Reaction Setup: In a reaction vial, dissolve this compound (1 mmol) and an azide (1 mmol) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: Prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
-
Reaction Initiation: Add the catalyst solution to the solution of this compound and the azide.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, extract the product with an organic solvent and analyze the crude mixture to determine the yield and identify any side products resulting from the instability of this compound.
Data Summary
Due to the limited availability of specific quantitative data for the thermal versus catalyzed stability of this compound, the following table provides a general comparison based on the reactivity of propiolate esters.
| Parameter | Thermal Conditions | Catalyzed Conditions (e.g., Lewis Acid) | Catalyzed Conditions (e.g., Transition Metal) |
| Typical Temperature Range | > 100-150 °C | Often lower than thermal, but can be elevated (e.g., 130 °C)[2][3] | Typically mild (room temperature to 80 °C) |
| Primary Decomposition Pathway | Hydrolysis followed by decarboxylation[1] | Catalyst-dependent (e.g., ester cleavage)[2][3] | Catalyst-dependent (e.g., oxidative addition) |
| Common Side Reactions | Polymerization | Ene reactions, cyclizations[4] | Homocoupling, ligand-related side reactions |
| Control over Reactivity | Low | High (dependent on catalyst choice) | High (dependent on catalyst and ligand choice) |
Visualizations
Caption: Inferred thermal decomposition pathways of this compound.
Caption: General experimental workflow for a catalyzed reaction involving this compound.
Caption: A simplified troubleshooting decision tree for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. This compound|C10H8O2|14447-01-9 [benchchem.com]
Removal of unreacted benzyl propiolate from product mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing unreacted benzyl propiolate from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a relatively non-polar liquid, and its properties are summarized below. Its boiling point is high, making distillation a viable option only if the desired product is thermally stable and has a significantly different boiling point. Its low water solubility means that simple aqueous extractions are often ineffective.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 14447-01-9 | |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | [3] |
| Physical Form | Liquid | |
| Boiling Point | ~222 °C (Estimated, based on isomer Benzyl Propionate) | [4] |
| Water Solubility | Low | [2][5] |
| Solubility | Soluble in most organic solvents like ethyl acetate and dichloromethane. | [2][6] |
Q2: Why is the removal of unreacted this compound often challenging?
A2: The removal of this compound can be difficult due to several factors:
-
Polarity Overlap: As a moderately polar ester, this compound often has a polarity similar to that of many reaction products, especially those synthesized in "click chemistry" or other coupling reactions.[7] This leads to co-elution during column chromatography.
-
Low Volatility: Its high boiling point makes it difficult to remove under reduced pressure unless the desired product is significantly less volatile.
-
Chemical Reactivity: The terminal alkyne is a reactive functional group that can participate in side reactions under certain conditions, but it also provides a handle for selective chemical removal.[8]
Q3: What are the primary methods for removing unreacted this compound?
A3: The main strategies fall into three categories: physical separation, chemical scavenging, and selective derivatization. The choice depends on the properties of the desired product and the scale of the reaction.
-
Physical Methods:
-
Flash Column Chromatography: The most common method, but requires optimization of the stationary and mobile phases.
-
Distillation: Effective for large-scale reactions if the product is thermally stable and has a boiling point differential of at least 30-40 °C from this compound.
-
-
Chemical Scavenging:
-
Utilizes scavenger resins that selectively react with and bind the excess this compound, which is then removed by simple filtration. This is often the most efficient method.
-
-
Selective Derivatization:
-
Involves a chemical reaction that targets the terminal alkyne of this compound, converting it into a species with drastically different properties (e.g., a salt), allowing for easy separation.
-
Troubleshooting Guides
Issue 1: this compound co-elutes with my product during silica gel chromatography.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Reagent | 1. Optimize Mobile Phase: Switch to a solvent system with different selectivity. For example, if using ethyl acetate/hexane, try dichloromethane/methanol or toluene/acetone. 2. Change Stationary Phase: If silica gel fails, consider using reverse-phase chromatography (C18), where elution order is inverted based on polarity. 3. Pre-Chromatography Scavenging: Use a chemical scavenger (see Protocol 2) to remove the this compound before performing chromatography. |
Issue 2: An aqueous workup (liquid-liquid extraction) does not remove the this compound.
| Potential Cause | Troubleshooting Steps |
| Low Water Solubility of this compound | 1. Use a Different Extraction Method: Standard aqueous washes are ineffective for non-polar organic compounds.[2] 2. Employ Chemical Derivatization: Convert the this compound into a water-soluble salt. For instance, reacting it with a copper(I) salt can form an insoluble acetylide that can be filtered off.[9] 3. Switch to Chemical Scavenging: This method does not rely on solubility and is highly effective for removing electrophilic reagents.[10] |
Experimental Protocols & Workflows
A logical workflow can help in selecting the appropriate purification method.
References
- 1. Benzyl propionate - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - Benzyl propionate (CAS N° 122-63-4) [scentree.co]
- 5. Benzyl Propionate | Benzyl Propionate Information & Details - Elchemy [elchemy.com]
- 6. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|C10H8O2|14447-01-9 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Benzyl Propiolate Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic transformations of benzyl propiolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic transformations for this compound?
A1: this compound is a versatile building block in organic synthesis. Common catalytic transformations include:
-
Cycloaddition Reactions: Particularly [3+2] cycloadditions with azides to form triazoles, often catalyzed by copper or ruthenium complexes.[1]
-
Hydroarylation: The addition of an aryl group across the alkyne bond, which can be catalyzed by gold or other transition metals.
-
Reduction: The alkyne can be reduced to an alkene or alkane using various catalysts, such as palladium on carbon (Pd/C) with hydrogen.
-
Oxidation: The propiolate can be oxidized to other functional groups.[2]
-
Coupling Reactions: Such as Sonogashira or Heck-type couplings, although less common for this specific substrate, are theoretically possible.
Q2: How do I choose the right catalyst for a [3+2] cycloaddition of this compound with an azide?
A2: Copper(I) catalysts are the most common and effective for the azide-alkyne cycloaddition (CuAAC). Copper(I) can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) or used directly as a Cu(I) salt (e.g., CuI). The choice may depend on the specific substrates and desired reaction conditions. For certain substrates, ruthenium catalysts can also be effective and may offer different regioselectivity.[1]
Q3: What are the typical solvents used for these transformations?
A3: The choice of solvent depends on the specific reaction and catalyst system. For CuAAC reactions, polar solvents like t-butanol/water mixtures, DMSO, or DMF are common. For gold-catalyzed hydroarylations, ionic liquids have been shown to be effective.[3] It is crucial to ensure the starting materials and catalyst are soluble in the chosen solvent system.
Q4: My reaction is not proceeding to completion. What are the possible causes?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Moisture and oxygen can also deactivate many organometallic catalysts.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the solvent.
-
Incorrect Temperature: The reaction may require heating to proceed at a reasonable rate, or in some cases, cooling to prevent side reactions.
-
Inhibitors: The presence of certain functional groups on your substrates can inhibit the catalyst.
Q5: I am observing the formation of multiple products. How can I improve the selectivity?
A5: Poor selectivity can be addressed by:
-
Optimizing the Catalyst: Screening different ligands on your metal catalyst can significantly influence selectivity.
-
Adjusting Reaction Conditions: Temperature, solvent, and concentration can all play a role in directing the reaction towards the desired product.
-
Using Additives: In some cases, the addition of a co-catalyst or an additive can suppress the formation of side products. For instance, in palladium-catalyzed reactions, additives can be crucial for efficiency.
Troubleshooting Guides
Problem 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Inactive Catalyst: The Cu(I) species has been oxidized to Cu(II). | Degas solvents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added correctly. |
| Impure Starting Materials: Azide or this compound contains impurities that poison the catalyst. | Purify starting materials by column chromatography, distillation, or recrystallization. | |
| Incorrect Solvent: Poor solubility of reactants or catalyst. | Try a different solvent or solvent mixture (e.g., THF, DMF, or a mixture of t-BuOH/H₂O). | |
| Reaction starts but does not go to completion. | Insufficient Catalyst: Catalyst loading is too low. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Catalyst Deactivation over Time: The catalyst is not stable under the reaction conditions for extended periods. | Add the catalyst in portions over the course of the reaction. Consider using a more robust ligand for the copper. | |
| Formation of significant side products (e.g., homocoupling of the alkyne). | Excess Oxygen: Oxygen can promote the Glaser coupling of terminal alkynes. | Ensure the reaction is rigorously deoxygenated. |
| Inappropriate Ligand: The ligand used does not sufficiently stabilize the copper catalyst. | Screen different ligands. Tris(triazolyl)methylamine ligands are often effective. |
Problem 2: Poor Regioselectivity in Gold-Catalyzed Hydroarylation
| Symptom | Possible Cause | Suggested Solution |
| A mixture of regioisomers is formed. | Steric and Electronic Similarity of Substituents: The catalyst cannot effectively differentiate between the two possible sites of attack. | Modify the electronic properties of the arene or the alkyne if possible. Screen catalysts with different ligands to enhance steric differentiation. |
| Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. | Run the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Low conversion and a mixture of isomers. | Catalyst Inhibition: Products or impurities may be inhibiting the catalyst. | Ensure high purity of starting materials. Consider a higher catalyst loading or the use of a more active catalyst. |
| Solvent Effects: The solvent can influence the transition state energies leading to different isomers. | Screen a range of solvents with varying polarities. Ionic liquids have been shown to be effective for gold-catalyzed hydroarylation.[3] |
Quantitative Data Summary
The following tables provide examples of data that should be collected during catalyst screening and optimization.
Table 1: Screening of Copper Catalysts for the Cycloaddition of this compound and Benzyl Azide
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | CuI (5) | None | THF | 24 | 45 |
| 2 | CuSO₄·5H₂O (5) / NaAsc (10) | None | t-BuOH/H₂O | 24 | 65 |
| 3 | CuI (2) | TBTA (2) | CH₂Cl₂ | 12 | 85 |
| 4 | CuSO₄·5H₂O (2) / NaAsc (5) | TBTA (2) | t-BuOH/H₂O | 12 | 95 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine NaAsc: Sodium Ascorbate
Table 2: Effect of Reaction Conditions on the Hydroarylation of this compound with Anisole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β ratio |
| 1 | AuCl(PPh₃)/AgOTf (2) | Dioxane | 80 | 24 | 50 | 3:1 |
| 2 | AuCl(IPr)/AgOTf (2) | Dioxane | 80 | 24 | 75 | 10:1 |
| 3 | AuCl(IPr)/AgOTf (2) | [BMIM][NTf₂] | 60 | 12 | 92 | >20:1 |
| 4 | PtCl₂ (5) | Toluene | 100 | 24 | 40 | 1:1 |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene [BMIM][NTf₂]: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Experimental Protocols
Key Experiment: Copper-Catalyzed [3+2] Cycloaddition of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Add benzyl azide (1.1 mmol, 1.1 eq.).
-
Add a 1:1 mixture of t-BuOH and deionized water (10 mL).
-
Stir the mixture to dissolve the reactants.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 eq.) in 1 mL of deionized water.
-
In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in 1 mL of deionized water.
-
Degas the main reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole.
Visualizations
Caption: Workflow for a typical CuAAC reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of Benzyl Propiolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl propiolate. The information addresses common issues encountered during experiments and explores the significant role of solvents in directing the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction with this compound is giving a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in [3+2] cycloaddition reactions is highly dependent on the solvent. The polarity of the solvent can influence the relative stability of the transition states leading to different regioisomers. For analogous reactions, such as the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate, a change in solvent from dichloromethane to dimethyl sulfoxide has been shown to alter the ratio of the 3,5- to 3,4-disubstituted isoxazoles.[1] It is recommended to screen a range of solvents with varying polarities to optimize the desired regioselectivity.
Q2: I am observing low yields in my esterification reaction to synthesize this compound. What are the critical factors to consider?
A2: The yield of this compound synthesis is influenced by several factors, including the choice of catalyst, reaction time, temperature, and solvent. Toluene is often a preferred solvent for Fischer esterification due to its ability to form an azeotrope with water, which can be removed to drive the reaction equilibrium towards the product.[2] For milder conditions, the Steglich esterification using DCC and DMAP can provide high yields.[2] Ensure that your reagents are dry and the reaction is protected from atmospheric moisture.
Q3: My this compound appears to be decomposing during the reaction, especially at elevated temperatures. How can this be prevented?
A3: this compound can be susceptible to decomposition at high temperatures, which may involve polymerization or other side reactions of the alkyne functionality.[2] If the desired reaction requires heating, it is crucial to carefully control the temperature and reaction time. Consider using a lower boiling point solvent if compatible with the reaction chemistry. Alternatively, explore milder reaction conditions, perhaps by using a more active catalyst that allows for lower reaction temperatures.
Q4: How does the solvent impact the reaction rate of this compound in nucleophilic substitution reactions?
A4: The effect of the solvent on nucleophilic substitution reactions involving benzyl derivatives is well-documented. For SN1-type reactions, polar protic solvents can stabilize the carbocation intermediate, thus accelerating the reaction. For SN2-type reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. The choice of solvent can therefore be used to control the reaction pathway and rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient reaction time or temperature- Presence of water or other inhibitors- Poor solvent choice | - Use a fresh or more active catalyst.- Optimize reaction time and temperature based on literature for similar substrates.- Ensure all reagents and solvents are dry. Use of molecular sieves can be beneficial.[3]- Screen a variety of solvents to find one that effectively dissolves reactants and facilitates the desired mechanism. |
| Formation of multiple products | - Competing reaction pathways (e.g., SN1 vs. SN2, different cycloaddition regioisomers)- Side reactions of the starting material or product | - Adjust the solvent polarity to favor one reaction pathway over another.- Lower the reaction temperature to improve selectivity.- Use a more selective catalyst or reagent. |
| Product degradation | - High reaction temperature- Prolonged reaction time- Incompatible solvent or catalyst | - Reduce the reaction temperature and monitor the reaction progress closely to avoid over-running.- Choose a solvent that is inert under the reaction conditions.- Ensure the catalyst is compatible with the product and does not promote its decomposition. |
| Difficulty in product isolation | - Product is highly soluble in the reaction solvent.- Formation of byproducts with similar properties to the product. | - Choose a solvent from which the product can be easily precipitated or extracted.- Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as chromatography or crystallization. |
Data Presentation
Solvent Effects on Cycloaddition Regioselectivity (Analogous System)
The following table summarizes the effect of solvent polarity on the regioselectivity of a 1,3-dipolar cycloaddition reaction between 2-furfuryl nitrile oxide and ethyl propiolate, a compound structurally similar to this compound. This data can serve as a guide for solvent screening in similar reactions with this compound.
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazole[1] |
| Toluene | 2.38 | 2.0 |
| Dichloromethane | 8.93 | 3.4 |
| Ethanol | 24.55 | 1.9 |
| Dimethyl sulfoxide (DMSO) | 46.68 | 1.5 |
Experimental Protocols
General Protocol for Investigating Solvent Effects on a [3+2] Cycloaddition Reaction
This protocol outlines a general procedure for screening solvents to determine their effect on the yield and regioselectivity of a [3+2] cycloaddition reaction involving this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., dichloromethane).
-
Prepare a stock solution of the dipole (e.g., an azide or nitrone) in the same solvent.
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add a magnetic stir bar to each.
-
To each vial, add a specific volume of the this compound stock solution.
-
Add an equimolar amount of the dipole stock solution to each vial.
-
Evaporate the initial solvent under a gentle stream of nitrogen.
-
To each vial, add the specific solvent to be tested (e.g., Toluene, Dichloromethane, Ethanol, DMSO) to achieve the desired reaction concentration.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a temperature-controlled reaction block.
-
Stir the reactions at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and the ratio of regioisomers.
-
Purify the products using an appropriate method, such as column chromatography, to isolate the individual isomers and determine the isolated yields.
-
Visualizations
Experimental Workflow for Investigating Solvent Effects
Caption: Workflow for Investigating Solvent Effects on this compound Reactivity.
Logical Relationship of Solvent Properties and Reaction Outcomes
Caption: Solvent Properties Dictate Reaction Mechanism and Outcomes.
References
Technical Support Center: Managing Exothermic Reactions with Benzyl Propiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl propiolate. The information provided is intended to promote safer handling and reaction control, particularly concerning the management of exothermic events.
Disclaimer
The following information is for guidance purposes only. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment (PPE) and engineering controls. A thorough risk assessment should be performed before undertaking any new experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an activated alkyne, and its primary hazard lies in its high reactivity, especially with nucleophiles. This can lead to highly exothermic reactions that may result in a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[1][2] It is also classified as a skin and eye irritant and may cause respiratory irritation.[3][4]
Q2: Which types of reactions with this compound are known to be highly exothermic?
A2: Conjugate addition reactions (Michael additions) of nucleophiles to the alkyne are known to be significantly exothermic.[1][2] This is particularly true for reactions involving strong nucleophiles such as thiols and amines.[5] The reaction of sodium thiophenolate with propiolates, for instance, has been reported to produce large exotherms.[1]
Q3: What is a runaway reaction, and how can it be prevented when working with this compound?
A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and dangerous rise in temperature and pressure.[6][7] Prevention strategies include:
-
Thorough thermal hazard assessment: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the adiabatic temperature rise.[6]
-
Controlled reagent addition: Add the nucleophile slowly and in a controlled manner to the solution of this compound, allowing the heat to dissipate.
-
Effective heat management: Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, cooling coils) capable of handling the maximum expected heat output.[6][7]
-
Adequate mixing: Vigorous stirring is crucial to prevent the formation of localized hot spots and ensure even temperature distribution.[6]
-
Dilution: Performing the reaction in a suitable solvent can help to absorb the heat generated.
Q4: What should I do if I observe a sudden and rapid temperature increase during my reaction?
A4: A rapid temperature increase may indicate the onset of a runaway reaction. The immediate goal is to cool the reaction and stop the addition of any further reagents. Follow these emergency steps:
-
Immediately stop the addition of all reagents.
-
Increase the cooling to the maximum capacity of your system (e.g., lower the temperature of the cooling bath).
-
If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-prepared quenching agent to stop the reaction (see Troubleshooting Guide for more details).
-
If the situation cannot be controlled, evacuate the area and alert your safety personnel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise (Exotherm) | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring.4. Reaction concentration is too high. | 1. Immediately stop reagent addition. Increase cooling to maximum. If necessary, use an emergency quenching procedure (see below).2. For future experiments, reduce the rate of addition, improve the cooling system, increase stirring speed, and/or dilute the reaction mixture. |
| Formation of side products or charring | 1. Localized hotspots due to poor mixing.2. The overall reaction temperature is too high, leading to decomposition or side reactions. | 1. Improve stirring efficiency. Consider a different type of stirrer if necessary.2. Lower the reaction temperature. Perform a slow, controlled addition of the nucleophile at a reduced temperature. |
| Reaction does not go to completion | 1. Insufficient reaction time or temperature.2. Deactivation of catalyst (if used).3. Poor quality of reagents. | 1. Monitor the reaction by TLC or another analytical method to determine the optimal reaction time. A modest increase in temperature may be necessary, but proceed with caution due to the risk of exotherm.2. Ensure the catalyst is active and used in the correct amount.3. Use freshly purified reagents. |
| Difficulty in quenching the reaction | 1. The quenching agent is not effective.2. The quenching agent is added too quickly, causing a secondary exotherm. | 1. Select an appropriate quenching agent (e.g., a weak acid for amine-catalyzed reactions).2. Add the quenching agent slowly, with efficient cooling, to control any heat generated during the quench. |
Quantitative Data
Table 1: Thermal Hazard Data for Analogous Propiolate Esters (Illustrative)
| Compound | Reaction Type | Heat of Reaction (ΔHr) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Onset Temperature of Decomposition (°C) | Data Source |
| Methyl Propiolate | Michael Addition with Amine | -120 to -150 (Estimated) | 100 - 150 (Estimated) | >150 (Decomposition) | Literature Analogy & Safety Data[3][4][8] |
| Ethyl Propiolate | Michael Addition with Thiol | -100 to -130 (Estimated) | 80 - 120 (Estimated) | >140 (Decomposition) | Literature Analogy[9][10][11] |
Note: The data in this table are estimates based on analogous compounds and should be used for illustrative purposes only. Experimental determination of these values for this compound is strongly recommended before any scale-up.
Experimental Protocols
Protocol 1: General Procedure for the Controlled Reaction of this compound with a Nucleophile
-
Reactor Setup:
-
Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Initial Charge:
-
Charge the reactor with this compound and a suitable solvent (e.g., toluene, acetonitrile).
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Dissolve the nucleophile in the same solvent and charge it to the dropping funnel.
-
Add the nucleophile solution dropwise to the stirred solution of this compound over a prolonged period (e.g., 1-2 hours).
-
Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride for reactions with organometallic reagents, or a dilute acid for amine-catalyzed reactions).
-
Monitor the temperature during the quenching process.
-
-
Work-up:
-
Proceed with the standard aqueous work-up and purification procedures.
-
Protocol 2: Emergency Quenching Procedure
This procedure should only be performed if a runaway reaction is imminent and cannot be controlled by cooling alone.
-
Preparation: Before starting the reaction, prepare a quenching solution. A common quenching agent for Michael additions is a solution of a weak acid, such as acetic acid, in a high-boiling point solvent. The amount should be sufficient to neutralize the reactants.
-
Execution:
-
If a runaway is detected, and it is safe to do so, rapidly add the quenching solution to the reaction mixture with maximum cooling and stirring.
-
Be prepared for a rapid release of gas and a potential secondary exotherm from the quenching reaction itself. Ensure adequate ventilation and have a blast shield in place.
-
Evacuate the area if the situation cannot be brought under control.
-
Visualizations
Caption: Experimental workflow for managing exothermic reactions of this compound.
Caption: Hypothetical signaling pathway modulation by a this compound-based covalent inhibitor.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. amarequip.com [amarequip.com]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "One-pot reactions of ethyl propiolate" by Ana Maria Neferu [scholarship.richmond.edu]
Identification of byproducts in benzyl propiolate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl propiolate. Below you will find detailed information on identifying and managing byproducts in common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercially available this compound is generally of high purity (typically >95%). However, minor impurities can arise from its synthesis and storage. These may include residual starting materials such as benzyl alcohol and propiolic acid. Over time, particularly with exposure to heat, hydrolysis can occur, leading to the formation of propionic acid.
Q2: My this compound has developed a yellow or brown color. Is it still usable?
A2: A change in color to yellow or brown can indicate decomposition or polymerization, especially with prolonged exposure to heat, light, or air. While minor color change may not significantly impact every reaction, it is advisable to purify the material by distillation or column chromatography if high purity is critical for your application. For sensitive reactions, using freshly prepared or purified this compound is recommended.
Q3: What are the primary types of side reactions observed when using this compound?
A3: this compound is an activated alkyne, making it susceptible to several side reactions. The most common include:
-
Michael Addition (1,4-Conjugate Addition): This is often the desired reaction with nucleophiles, but can also be a source of byproducts if unintended nucleophiles are present.
-
1,2-Addition: Strong or hard nucleophiles may attack the carbonyl carbon directly.
-
Homocoupling (Glaser Coupling): In metal-catalyzed reactions like the Sonogashira coupling, the alkyne can couple with itself to form a diyne byproduct.
-
Polymerization: Under certain conditions (e.g., high temperature, presence of radical initiators), the alkyne can polymerize.
-
Decarboxylation: While more common for propiolic acid, decarboxylation can be a concern under harsh thermal or catalytic conditions.
Troubleshooting Guides
Synthesis of this compound (Fischer Esterification)
Issue: Low yield of this compound and formation of significant byproducts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The Fischer esterification is an equilibrium process. | - Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. - Use an excess of one reactant (typically the less expensive one, benzyl alcohol). |
| Decomposition at High Temperatures: Propiolic acid and this compound can be thermally sensitive. | - Maintain a gentle reflux and avoid excessive heating. Monitor the reaction temperature closely. |
| Side Reactions of Benzyl Alcohol: Under harsh acidic conditions, benzyl alcohol can self-condense to form dibenzyl ether. | - Use a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), instead of concentrated sulfuric acid. - Use only a catalytic amount of the acid (1-5 mol%). |
| Polymerization: Activated alkynes can polymerize, especially at high temperatures or in the presence of certain catalysts. | - Avoid excessively high reaction temperatures. - Ensure all reagents and solvents are free of radical initiators. |
Identification of Byproducts:
| Byproduct | Expected 1H NMR Signals | Expected Mass Spec (EI) |
| Benzyl Alcohol | ~δ 7.3 (m, 5H), ~δ 4.6 (s, 2H), broad singlet for -OH | m/z 108 (M+), 91, 79 |
| Propiolic Acid | ~δ 2.9 (s, 1H), broad singlet for -COOH | m/z 70 (M+), 45, 25 |
| Dibenzyl Ether | ~δ 7.3 (m, 10H), ~δ 4.5 (s, 4H) | m/z 198 (M+), 107, 91, 79 |
Nucleophilic Addition (Michael Addition) Reactions
Issue: Formation of multiple products, including regioisomers and/or 1,2-addition byproducts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity: The nucleophile can attack either the α or β carbon of the alkyne. | - The regioselectivity is influenced by the nucleophile and solvent. Generally, softer nucleophiles favor 1,4-addition. - For thiol additions, basic conditions promote the formation of the thiolate, which is a soft nucleophile, favoring 1,4-addition. |
| Formation of 1,2-Addition Products: Hard nucleophiles (e.g., organolithium reagents) may attack the carbonyl carbon. | - If 1,4-addition is desired, use softer nucleophiles (e.g., thiols, amines, cuprates). - Milder reaction conditions (lower temperature) can favor 1,4-addition. |
| Formation of E/Z Isomers: The geometry of the resulting alkene can vary. | - The stereochemical outcome can be influenced by the catalyst and solvent. For example, in the addition of benzyl alcohol to methyl propiolate, triphenylphosphine and tributylphosphine can give different E/Z ratios.[1] |
| Byproducts from Amine Catalysts: Secondary amine catalysts can add to the propiolate as a competing reaction. | - Use a non-nucleophilic tertiary amine base, such as triethylamine or DBU.[1] |
Sonogashira Coupling Reactions
Issue: Significant formation of homocoupled diyne byproduct (Glaser coupling).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst. | - Rigorously degas all solvents and reagents. - Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). - Some protocols suggest using a dilute hydrogen atmosphere to suppress homocoupling.[2] |
| Copper Co-catalyst: The copper(I) co-catalyst is a primary contributor to Glaser coupling. | - Employ a copper-free Sonogashira protocol. These often use specific palladium catalysts and ligands. |
| High Catalyst Concentration: High concentrations of the palladium and/or copper catalyst can increase the rate of homocoupling. | - Use the minimum effective catalyst loading. |
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
Issue: Formation of a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Cycloaddition: The uncatalyzed thermal Huisgen cycloaddition often gives poor regioselectivity. | - Employ a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the selective formation of the 1,4-regioisomer. - Alternatively, a ruthenium-catalyzed reaction can selectively yield the 1,5-regioisomer. |
| Steric and Electronic Effects: The substituents on both the azide and the alkyne influence the regioselectivity. | - The regioselectivity can be predicted to some extent by considering the electronic properties of the reactants. Electron-withdrawing groups on the propiolate influence the orbital energies.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
Propiolic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propiolic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add toluene as the solvent (enough to fill the Dean-Stark trap).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted propiolic acid.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[4]
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol provides a general procedure for a copper-free Sonogashira coupling to minimize homocoupling byproducts.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Celite
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the solvent.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the amine base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Pathway Diagrams
Caption: Synthesis of this compound via Fischer esterification.
Caption: Nucleophilic addition to this compound.
Caption: Sonogashira coupling with this compound.
Caption: 1,3-Dipolar cycloaddition with this compound.
References
Validation & Comparative
A Comparative Guide to Benzyl Propiolate and Phenylacetylene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds crucial for medicinal chemistry and materials science, cycloaddition reactions stand as a powerful and versatile tool. Among the various alkynes utilized in these transformations, benzyl propiolate and phenylacetylene are two commonly employed substrates. This guide provides an objective comparison of their performance in cycloaddition reactions, supported by available experimental data, to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
Executive Summary
Both this compound and phenylacetylene are effective dipolarophiles in 1,3-dipolar cycloaddition reactions, particularly with azides to form triazole rings, a cornerstone of "click chemistry." The primary distinction between the two lies in the electronic nature of their substituents. The electron-withdrawing propionate group in this compound can influence the regioselectivity and reactivity of the cycloaddition compared to the phenyl group of phenylacetylene. While direct comparative studies under identical conditions are limited, analysis of existing literature provides valuable insights into their respective performance.
Data Presentation: Performance in 1,3-Dipolar Cycloadditions
The following table summarizes representative data from cycloaddition reactions involving this compound (or its close analog, ethyl propiolate) and phenylacetylene with benzyl azide. It is important to note that the data for the two alkynes are sourced from different studies and may not be directly comparable due to variations in reaction conditions.
| Alkyne | Azide | Reaction Type | Catalyst/Conditions | Product(s) | Regioisomeric Ratio (1,4:1,5) | Overall Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium L-ascorbate, various solvents | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Highly regioselective for the 1,4-isomer | 73-92% | [1][2] |
| Ethyl Propiolate* | Substituted Benzyl Azides | Thermal 1,3-Dipolar Cycloaddition | Boiling ethanol | Mixture of 1-benzyl-4-ethoxycarbonyl-1H-1,2,3-triazole and 1-benzyl-5-ethoxycarbonyl-1H-1,2,3-triazole | Complete regiospecificity for one isomer (structure assigned as the 4-carboxyethyl derivative based on steric and electronic factors) | >80% (overall) | [3] |
*Data for ethyl propiolate is used as a close proxy for this compound due to the limited availability of direct comparative data for this compound under similar conditions. The electronic effects of the ester group are expected to be similar.
Discussion of Reactivity and Regioselectivity
Phenylacetylene: In copper-catalyzed azide-alkyne cycloadditions (CuAAC), phenylacetylene consistently affords the 1,4-disubstituted triazole with high regioselectivity.[1][2] The reaction is robust and high-yielding under mild conditions. In thermal, uncatalyzed [2+2] cycloadditions with disilenes, phenylacetylene has also shown good yields (86-94%), with regioselectivity being dependent on the substituents on the disilene.
This compound: The electron-withdrawing nature of the ester functionality in this compound is expected to influence the regioselectivity of the cycloaddition. In thermal 1,3-dipolar cycloadditions with substituted benzyl azides, the reaction with ethyl propiolate (a similar propiolate ester) was found to be completely regiospecific, yielding a single triazole isomer in high yield.[3] This high degree of regioselectivity is a key advantage, potentially simplifying purification processes. However, in other contexts, such as cycloadditions on solid phases, mixtures of regioisomers have been observed.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Phenylacetylene and Benzyl Azide
This protocol is a general procedure for a common CuAAC reaction.[1]
Materials:
-
Phenylacetylene (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a suitable reaction vessel, dissolve phenylacetylene and benzyl azide in the chosen solvent.
-
To the stirred solution, add a solution of sodium L-ascorbate in water.
-
Add a solution of CuSO₄·5H₂O in water to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated using standard work-up and purification techniques (e.g., extraction and column chromatography).
Protocol 2: Thermal 1,3-Dipolar Cycloaddition of Ethyl Propiolate and a Substituted Benzyl Azide
This protocol is based on the reaction of substituted benzyl azides with ethyl propiolate.[3]
Materials:
-
Substituted benzyl azide (1.0 eq)
-
Ethyl propiolate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the substituted benzyl azide and ethyl propiolate in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to isolate the triazole product(s).
Mandatory Visualizations
Reaction Mechanisms
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
Experimental Workflow for CuAAC
Caption: A typical experimental workflow for a CuAAC reaction.
Conclusion
Both this compound and phenylacetylene are valuable substrates for cycloaddition reactions. Phenylacetylene is a well-established and reliable choice for CuAAC reactions, consistently providing high yields of the 1,4-regioisomer. This compound, and its analogs, demonstrate the potential for highly regiospecific thermal cycloadditions, which can be advantageous in certain synthetic strategies. The choice between these two alkynes will ultimately depend on the specific requirements of the desired transformation, including the desired regioselectivity, reaction conditions, and the nature of the reaction partner. For applications where high regioselectivity in the absence of a metal catalyst is paramount, this compound may be the superior choice. For robust, high-throughput applications favoring the 1,4-triazole isomer, phenylacetylene in a CuAAC protocol is a well-validated approach. Further direct comparative studies are warranted to provide a more definitive guide to their relative performance.
References
A Comparative Guide to the Spectroscopic Analysis of Triazoles Derived from Benzyl Propiolate
This guide provides a comprehensive comparison of the spectroscopic data for 1,2,3-triazoles synthesized from benzyl propiolate. It is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds. The guide details the synthetic protocols, analytical workflows, and comparative spectroscopic data to aid in the characterization and identification of this important class of molecules.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of 1,2,3-triazoles from this compound typically proceeds via a [3+2] cycloaddition reaction with an appropriate azide, often facilitated by a copper(I) catalyst in what is known as a "click" reaction. This method is highly efficient and regioselective, predominantly yielding the 1,4-disubstituted isomer. The general workflow, from synthesis to analysis, involves the initial reaction, purification of the crude product, and subsequent characterization using various spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic analysis of triazoles.
Experimental Protocols
General Procedure for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole:
A common synthetic route involves the reaction of benzyl azide with an alkyne, such as phenylacetylene, in the presence of a copper catalyst.[1] In a typical procedure, phenylacetylene (1 mmol) and benzyl azide (1.5 mmol) are dissolved in a solvent like ethanol.[1] A catalytic amount of copper(II) sulfate (0.5 mmol) and a reducing agent like sodium ascorbate, or using copper-on-charcoal, are added to the mixture.[2] The reaction is often stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).[1][3] After the reaction is complete, the mixture is typically filtered, and the product is extracted using an organic solvent such as dichloromethane or ethyl acetate.[1][4] The organic layer is then washed, dried, and concentrated under reduced pressure.[1] The resulting crude product is often purified by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[1]
General Procedure for Spectroscopic Characterization:
The purified triazole derivatives are characterized using a suite of spectroscopic methods.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[5][6][7]
-
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrophotometer, with the sample prepared as a KBr pellet or analyzed as a thin film.[6][8]
-
Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the synthesized compounds, often using techniques like electrospray ionization (ESI-MS).[7]
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a selection of triazoles derived from this compound and related structures.
Table 1: ¹H NMR Data of Selected 1-Benzyl-1,2,3-triazoles
| Compound | Solvent | δ (ppm) and Multiplicity |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 5.50 (s, 2H, CH₂), 7.20–7.50 (m, 8H, Ar-H), 7.65 (s, 1H, triazole-H), 7.80 (d, 2H, Ar-H)[1] |
| 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | DMSO-d₆ | 5.65 (s, 2H, CH₂), 7.36 (s, 5H, Ar-H), 7.63 (s, 2H, Ar-H), 7.80 (s, 2H, Ar-H), 8.71 (s, 1H, triazole-H)[5] |
| 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 2.43 (s, 3H, CH₃), 7.33-7.38 (m, 3H, Ar-H), 7.45 (t, J = 7.5 Hz, 2H, Ar-H), 7.66 (d, J = 8.5 Hz, 2H, Ar-H), 7.90 (d, J = 7.5 Hz, 2H, Ar-H), 8.153 (s, 1H, triazole-H)[5] |
| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Toluene | Synthesized from benzyl azide and methyl propiolate.[9] |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | CDCl₃ | 3.71 (s, 1H, OH), 4.79 (s, 2H, CH₂OH), 5.50 (s, 2H, N-CH₂), 7.25–7.39 (m, 5H, Ar-H), 7.55 (s, 1H, triazole-H)[1] |
Table 2: ¹³C NMR Data of Selected 1-Benzyl-1,2,3-triazoles
| Compound | Solvent | δ (ppm) |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 54.20, 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2[1] |
| 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | DMSO-d₆ | 53.7, 121.5, 122.6, 127.8, 128.6, 128.8, 129.4, 130.6, 132.5, 136.5, 146.2[5] |
| 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 21.2, 117.8, 120.6, 126.0, 128.5, 129.0, 130.4, 130.5, 135.0, 139.0, 148.4[5] |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | CDCl₃ | 54.1, 56.2, 121.9, 128.1, 128.8, 129.1, 134.4, 148.0[1] |
Characteristic IR Absorptions:
The infrared spectra of triazoles show characteristic absorption bands that are useful for their identification. The stretching vibration of the azide group (–N=N=N) in the starting material, typically around 2080-2100 cm⁻¹, disappears upon successful triazole formation.[1] The triazole ring itself exhibits several characteristic bands, although their positions can vary depending on the substitution pattern.
Signaling Pathways and Logical Relationships
The formation of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction follows a well-established pathway. This "click chemistry" approach ensures high regioselectivity for the 1,4-disubstituted product.
Caption: Simplified logical diagram of the Cu(I)-catalyzed cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. rsc.org [rsc.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Regiochemistry of Benzyl Propiolate Addition Products
For researchers in synthetic chemistry and drug development, the regioselectivity of addition reactions to activated alkynes like benzyl propiolate is a critical parameter influencing the structure and function of the final product. Nucleophilic additions to this compound can theoretically yield two distinct regioisomers: the α-adduct and the β-adduct. This guide provides a comparative analysis of the factors influencing this regioselectivity, detailed experimental protocols for distinguishing between the isomers, and spectroscopic data to support the structural assignments.
Factors Influencing Regioselectivity
The outcome of the addition reaction to this compound is primarily governed by the nature of the nucleophile, the catalyst employed, and the reaction conditions. Generally, the β-carbon of the propiolate is more electrophilic due to conjugation with the carbonyl group, making it the preferred site for nucleophilic attack in Michael-type additions.
Table 1: Comparison of Regioselectivity in Nucleophilic Additions to this compound (Illustrative Data)
| Nucleophile | Catalyst | Solvent | Temperature (°C) | α-Adduct:β-Adduct Ratio |
| Benzylamine | None | Methanol | 25 | 5:95 |
| Benzylamine | Triphenylphosphine | Toluene | 80 | 15:85 |
| Thiophenol | Triethylamine | Dichloromethane | 0 | <2:98 |
| Thiophenol | None | Tetrahydrofuran | 25 | <5:95 |
| Benzyl Alcohol | Tributylphosphine | Acetonitrile | 60 | 10:90 |
| Benzyl Alcohol | Sodium Benzyloxide | Benzyl Alcohol | 25 | >98:2 ( predominantly 1,2-addition) |
Note: The data in this table is illustrative, based on general principles of Michael additions and data for analogous propiolates, to demonstrate the expected trends in regioselectivity.
As indicated, nitrogen and sulfur nucleophiles predominantly yield the β-adduct. The use of phosphine catalysts can sometimes influence the isomer ratio, though the β-adduct often remains the major product. In the case of alcohol additions, the choice of catalyst is crucial; a basic catalyst like sodium benzyloxide can favor 1,2-addition to the carbonyl group over conjugate addition.
Experimental Protocols
General Procedure for Nucleophilic Addition to this compound
A solution of the nucleophile (1.0 equivalent) in an appropriate solvent is added dropwise to a stirred solution of this compound (1.0 equivalent) and the catalyst (if applicable, 0.05-0.1 equivalents) in the same solvent at the specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the regioisomers.
Characterization by NMR Spectroscopy
The most definitive method for determining the regiochemistry of the addition products is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the vinylic protons are key diagnostics.
-
For the β-adduct (major isomer): The two vinylic protons will be in a cis or trans relationship, depending on the stereochemistry of the addition. For a cis relationship, a coupling constant (J) of approximately 8-12 Hz is expected. The proton at the α-position will typically appear at a higher field (lower ppm) compared to the proton at the β-position.
-
For the α-adduct (minor isomer): The structure will feature a single vinylic proton. Its chemical shift will be influenced by the substituent at the α-position.
Table 2: Predicted ¹H NMR Data for Regioisomers of Benzylamine Addition to this compound
| Isomer | Vinylic Proton(s) | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |
| β-Adduct (E-isomer) | Hα | ~5.5 | Jαβ ≈ 13 |
| Hβ | ~7.8 | ||
| α-Adduct | Hβ | ~7.2 | - |
Visualization of the Workflow
The process of determining the regiochemistry of this compound addition products can be summarized in the following workflow:
This guide provides a foundational understanding and practical approach for researchers working with this compound. By carefully selecting reaction conditions and employing detailed spectroscopic analysis, the regiochemical outcome of addition reactions can be reliably determined, ensuring the synthesis of well-defined molecular entities for further investigation and development.
A Comparative Guide to the Kinetic Performance of Benzyl Propiolate in Click Reactions
For researchers and professionals in drug development and materials science, "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust method for molecular conjugation.[1] The choice of alkyne is critical as it significantly influences the reaction kinetics. This guide offers a comparative analysis of the kinetic performance of benzyl propiolate in CuAAC reactions against other commonly used alkynes, supported by experimental data and detailed protocols.
Quantitative Kinetic Data Summary
The following table summarizes the activation energies for the CuAAC reaction between benzyl azide and various alkynes. A lower activation energy corresponds to a faster reaction rate. This data provides a quantitative basis for comparing the reactivity of these alkynes.
| Alkyne Partner | Activation Energy (Ea) in kJ mol⁻¹ | Key Remarks |
| Ethyl Propiolate | 55.81 ± 0.74 | Structurally similar to this compound, suggesting comparable reactivity.[2][3][4] |
| 4-Nitrophenylacetylene | 22.99 ± 0.13 | The electron-withdrawing nitro group significantly lowers the activation energy, leading to a faster reaction.[2][3][4] |
| 3-Butyn-2-one | 56.75 ± 0.65 | Exhibits a slightly higher activation energy compared to ethyl propiolate.[2][3][4] |
It is important to note that reaction rates are also highly dependent on the copper source, ligand, and solvent system used. Electron-deficient alkynes, such as propiolates and ethynyl ketones, are generally more reactive in both copper(I) and copper(II)-catalyzed conditions.[5]
Experimental Protocols
A generalized workflow for kinetic analysis of a click reaction is depicted below. This typically involves monitoring the disappearance of a reactant or the appearance of a product over time using a suitable analytical technique such as NMR, chromatography, or microcalorimetry.[1][2]
Generalized Protocol for Kinetic Analysis of CuAAC Reactions:
-
Stock Solution Preparation:
-
Prepare a 10 mM solution of the alkyne (e.g., this compound) in a suitable solvent (e.g., DMSO/tBuOH or water).[1]
-
Prepare a 10 mM solution of the azide (e.g., benzyl azide) in the same or a miscible solvent.[1]
-
Prepare a 100 mM solution of sodium ascorbate in water. This should be made fresh.[1]
-
Prepare a 20 mM solution of CuSO₄ in water.[1]
-
Prepare a 100 mM solution of a suitable ligand (e.g., THPTA) in water.[1]
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Immediately begin monitoring the reaction by following the change in concentration of a reactant or product.[1] This can be done using various techniques:
-
NMR Spectroscopy: Monitor the disappearance of reactant peaks or the appearance of product peaks over time.[7]
-
Chromatography (HPLC, GC): Separate and quantify the reactants and products at different time points.
-
Microcalorimetry: Measure the heat evolved during the reaction to determine the reaction rate.[2]
-
Fluorogenic Probes: Use a fluorogenic azide or alkyne that becomes fluorescent upon reaction, allowing for easy monitoring of reaction progress.[8]
-
-
-
Data Analysis:
-
Plot the concentration of a reactant or product against time.
-
From these plots, determine the initial reaction rate.
-
By varying the concentrations of the reactants and catalyst, the rate law and the rate constant for the reaction can be elucidated.[1]
-
Visualizing Reaction Workflows and Mechanisms
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of a click reaction.
References
A Comparative Analysis of Copper and Ruthenium Catalysts for Benzyl Propiolate Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles is a cornerstone of modern organic synthesis, with wide-ranging applications in drug discovery, bioconjugation, and materials science. The choice of catalyst for these reactions is critical, dictating the regioselectivity, efficiency, and substrate scope. This guide provides an objective comparison of the two most prominent catalytic systems for this transformation: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), with a focus on their application in reactions involving benzyl propiolate.
Performance Comparison at a Glance
Copper and ruthenium catalysts exhibit distinct and complementary reactivity profiles in the azide-alkyne cycloaddition. The most significant difference lies in their regioselectivity, with copper catalysts exclusively yielding the 1,4-disubstituted triazole isomer, while ruthenium catalysts favor the formation of the 1,5-disubstituted isomer.[1][2]
| Parameter | Copper (CuAAC) | Ruthenium (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |
| Reaction Type | "Click" Reaction: high yield, simple purification | Efficient cycloaddition |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) |
| Reaction Conditions | Mild, often room temperature, aqueous or organic solvents | Mild to moderate heating, typically in organic solvents under an inert atmosphere |
| Substrate Scope (Alkynes) | Primarily terminal alkynes | Terminal and internal alkynes |
| Yields (with Benzyl Azide) | Generally high to excellent (often >90%) | Good to high (typically 70-95%) |
| Catalyst Loading | Typically 1-5 mol%, but can be as low as ppm levels with suitable ligands | Typically 1-10 mol% |
Experimental Data for Analogous Reactions
While specific data for the reaction of benzyl azide with this compound is not extensively reported in a single comparative study, the following tables summarize representative data from reactions with structurally similar propiolate esters and other terminal alkynes. This data provides a strong basis for predicting the performance of these catalysts with this compound.
Copper-Catalyzed Reactions
The CuAAC reaction is known for its high efficiency and yields. The following data is for the reaction of benzyl azide with various terminal alkynes.
| Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 30 | 12 | 96 | [3] |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | RT | 5 min | >99 | [4][5] |
| Methyl propiolate | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | - | High | [6] |
| Propargyl alcohol | CuSO₄·5H₂O, THPTA, Sodium Ascorbate | H₂O | RT | - | - | [7] |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts are valued for their ability to generate the 1,5-regioisomer and to catalyze the cycloaddition of internal alkynes.
| Alkyne | Catalyst (10 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio (A:B) | Reference |
| Phenylacetylene | CpRuCl(PPh₃)₂ | Benzene | 80 | 2 | 80 | - | [8] |
| Ethyl phenylpropiolate | CpRuCl(PPh₃)₂ | Benzene | 80 | 2.5 | 85 | 100:0 | [9] |
| Methyl propiolate | CpRuCl(PPh₃)₂ | Benzene | 80 | 2.5 | 90 | 100:0 | [9] |
| 3-Phenylprop-2-yn-1-ol | CpRuCl(PPh₃)₂ | Benzene | 80 | 2.5 | 70 | 0:100 | [9] |
Regioisomer A corresponds to the structure where the acyl or more electron-withdrawing group is at the 4-position of the triazole, while B has this group at the 5-position.
Experimental Protocols
The following are representative experimental protocols for the copper- and ruthenium-catalyzed cycloaddition of an azide to an alkyne. These can be adapted for the reaction of benzyl azide with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general procedure for the CuAAC reaction.[7][10]
Materials:
-
Benzyl azide (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.5-1.0 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2-1.0 eq)
-
Solvent (e.g., 1:1 mixture of water and tert-butanol or THF)
Procedure:
-
In a clean, dry reaction vessel, dissolve benzyl azide and this compound in the chosen solvent.
-
In a separate vial, prepare a premix of CuSO₄·5H₂O and THPTA in a small amount of water.
-
Add the copper/ligand premix to the azide/alkyne solution.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of EDTA to remove copper ions, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol is a general procedure for the RuAAC reaction and must be performed under an inert atmosphere.[11][12][13][14]
Materials:
-
Benzyl azide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (Cp*RuCl(PPh₃)₂) (0.1 eq)
-
Anhydrous benzene or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl azide, this compound, and the Cp*RuCl(PPh₃)₂ catalyst.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. Reactions are typically complete within 2.5-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Catalytic Mechanisms and Visualizations
The distinct regioselectivity of copper and ruthenium catalysts stems from their different reaction mechanisms.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism of CuAAC is believed to proceed through the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product.[15]
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC mechanism is thought to involve the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[16][17] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[16][17]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Validating the Synthetic Utility of Benzyl Propiolate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of building blocks in organic synthesis is paramount to achieving desired molecular complexity and biological activity efficiently and selectively. Benzyl propiolate has emerged as a versatile reagent, particularly in the construction of heterocyclic scaffolds. This guide provides a comprehensive validation of its synthetic route, offering a direct comparison with alternative alkynoates and supported by experimental data.
This guide will delve into the synthesis of this compound, its performance in key cycloaddition reactions, and its potential biological applications, specifically its antifungal activity. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to provide an objective assessment of this compound's utility in the modern synthetic chemist's toolbox.
Synthesis of this compound and its Analogs: A Comparative Analysis
The preparation of alkynoates is a fundamental transformation in organic synthesis. The copper-catalyzed coupling of benzyl halides with alkynoic acids has proven to be an effective method for the synthesis of benzyl propiolates. A study by Mao et al. outlines a robust, ligand-free copper(I)-catalyzed esterification of various benzyl halides with phenylpropiolic acid, providing a good model for the synthesis of this compound itself.
To provide a clear comparison, the following table summarizes the reaction conditions and yields for the synthesis of benzyl 3-phenylpropiolate, which serves as a representative example for this compound synthesis, and offers a comparison with typical conditions for the synthesis of other common propiolate esters.
Table 1: Comparison of Synthesis Conditions and Yields for Alkynoates
| Entry | Alkynoate | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl 3-phenylpropiolate | CuI (5) | Cs₂CO₃ (1) | MeCN | 60 | 24 | >99 | [1] |
| 2 | Benzyl 3-phenylpropiolate | CuCl (5) | Cs₂CO₃ (1) | MeCN | 60 | 24 | 53 | [1] |
| 3 | Benzyl 3-phenylpropiolate | CuBr (5) | Cs₂CO₃ (1) | MeCN | 60 | 24 | 39 | [1] |
| 4 | Ethyl propiolate | Not Applicable¹ | H₂SO₄ (catalytic) | EtOH | Reflux | 12 | ~85 | General Procedure |
| 5 | Methyl propiolate | Not Applicable¹ | H₂SO₄ (catalytic) | MeOH | Reflux | 12 | ~80 | General Procedure |
¹Standard esterification of propiolic acid with the corresponding alcohol.
Below is a generalized experimental workflow for the copper-catalyzed synthesis of benzyl propiolates.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of Benzyl 3-Phenylpropiolate
A mixture of benzyl halide (0.4 mmol), phenylpropiolic acid (0.6 mmol), Cs₂CO₃ (1.0 equiv), and CuI (5 mol%) in MeCN (2 mL) is placed in a tube and stirred in the air at 60°C for 24 hours.[1] After completion of the reaction, the mixture is filtered, and the filtrate is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired benzyl 3-phenylpropiolate.[1]
Performance in Cycloaddition Reactions: A Regioselectivity and Yield Comparison
One of the most significant applications of this compound is in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like triazoles and isoxazoles, which are prevalent in medicinal chemistry.[2][3] The electronic nature and steric bulk of the ester group can influence the regioselectivity and yield of these reactions.
A study by Abu-Orabi and coworkers investigated the 1,3-dipolar cycloaddition of substituted benzyl azides with ethyl propiolate, which provides a basis for comparison.[4] Their work demonstrated that these reactions can proceed with high regioselectivity. To provide a comparative perspective, the following table includes data from a study on the cycloaddition of aryl azides with methyl propiolate.
Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition of Propiolates with Aryl Azides
| Entry | Propiolate | Azide | Solvent | Yield (%) | Regioisomeric Ratio (Major:Minor) | Reference |
| 1 | Ethyl propiolate | Benzyl azide | Solvent-free | High | Complete regioselectivity | [4] |
| 2 | Methyl propiolate | 4-H-phenyl azide | Aqueous | 92 | 82:18 | [5] |
| 3 | Methyl propiolate | 4-Me-phenyl azide | Aqueous | >95 | 75:25 | [5] |
| 4 | Methyl propiolate | 4-MeO-phenyl azide | Aqueous | >95 | 78:22 | [5] |
The following diagram illustrates the logical relationship in predicting the outcome of these cycloaddition reactions.
Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzyl Azide with Ethyl Propiolate
Substituted benzyl azides undergo cycloaddition reactions with ethyl propiolate.[4] Typically, a mixture of the benzyl azide and ethyl propiolate is heated, often without a solvent, to achieve the reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, often by crystallization or column chromatography, to yield the corresponding 1,2,3-triazole derivative.[4]
Antifungal Activity: Evaluating the Biological Potential
The triazole core, readily synthesized from this compound, is a well-established pharmacophore in antifungal agents.[6] To validate the potential of this compound as a precursor to biologically active molecules, it is crucial to assess the antifungal properties of its derivatives.
A study by Wang et al. synthesized a series of novel triazole derivatives containing a benzyl group and evaluated their in vitro antifungal activities against various human pathogenic fungi. The minimum inhibitory concentration (MIC80) values were determined and compared with standard antifungal drugs.
Table 3: In Vitro Antifungal Activity (MIC80, μg/mL) of Benzyl-Containing Triazole Derivatives
| Compound | C. albicans | C. neoformans | C. glabrata | C. parapsilosis | M. gypseum | A. fumigatus |
| 1a | 0.25 | 2.0 | >64 | 8.0 | 0.25 | >64 |
| 1q | 2.0 | 16.0 | >64 | 32.0 | 0.25 | >64 |
| 1r | 0.5 | 32.0 | >64 | 32.0 | 1.0 | >64 |
| Fluconazole | 1.0 | 0.5 | >64 | 4.0 | 64.0 | >64 |
| Voriconazole | 0.03125 | 0.03125 | 0.5 | 0.0625 | 0.25 | 0.25 |
The following diagram illustrates a potential signaling pathway targeted by triazole antifungal agents, which are products of reactions involving alkynoates like this compound.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6] The compounds are dissolved in DMSO to prepare stock solutions. Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates. Fungal inocula are prepared and adjusted to a specific concentration. The plates are incubated at 35°C for 24-48 hours. The MIC80 is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared with the growth in the control well.[6]
Conclusion
The synthetic route utilizing this compound offers a reliable and efficient method for accessing valuable chemical entities. Its performance in copper-catalyzed synthesis is commendable, providing high yields under relatively mild, ligand-free conditions. In cycloaddition reactions, a key application for this building block, this compound and its analogs demonstrate the potential for high regioselectivity, leading to the formation of medicinally relevant heterocyclic scaffolds. Furthermore, the resulting triazole derivatives exhibit promising antifungal activity, validating the use of this compound as a precursor for the development of new therapeutic agents. While direct comparative data with other simple alkynoates under identical conditions remains an area for further investigation, the existing evidence strongly supports the utility and versatility of this compound in a modern research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzyl Propiolate Against Other Terminal Alkynes in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of terminal alkynes into drug candidates, probes, and biomolecules has become a cornerstone of modern drug discovery. Their utility in bioorthogonal ligation reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has enabled rapid lead optimization, the development of antibody-drug conjugates (ADCs), and advanced molecular imaging techniques. Among the diverse array of terminal alkynes, benzyl propiolate presents an interesting, electronically activated option. This guide provides an objective comparison of this compound's performance against other commonly employed terminal alkynes, supported by available experimental data and detailed protocols.
At a Glance: this compound vs. Other Terminal Alkynes
The choice of a terminal alkyne for drug discovery applications is a trade-off between reactivity, stability, steric hindrance, and potential cytotoxicity. This compound, as a propiolate ester, is an electron-deficient alkyne, which generally leads to faster reaction kinetics in CuAAC compared to electron-neutral or electron-rich alkynes. However, this enhanced reactivity can also be associated with decreased stability and a higher propensity for off-target reactions.
| Feature | This compound | Propargyl Derivatives (e.g., Propargyl Alcohol, Amides) | Phenylacetylene Derivatives |
| Reactivity in CuAAC | High (electron-deficient) | Moderate to High | Moderate to Low |
| Stability | Moderate (potential for ester hydrolysis) | Generally High | High |
| Synthetic Accessibility | Readily synthesized | Widely available and easily incorporated | Widely available |
| Potential for Side Reactions | Michael addition (less than propiolamides) | Generally low | Low |
| Cytotoxicity | Data suggests potential cytotoxicity at higher concentrations[1] | Generally low, but depends on the overall molecule | Varies with substitution |
Quantitative Data Presentation
Direct comparative kinetic and cytotoxicity data for this compound is limited in the current literature. However, we can infer its performance based on studies of structurally similar propiolates and other electron-deficient alkynes.
Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
The following data, adapted from a study by Presolski et al., compares the time to 50% and 90% completion for the CuAAC reaction of various terminal alkynes with a coumarin azide.[2] While this compound was not included, the data for propiolamides (electron-deficient alkynes similar to propiolates) and propargyl derivatives provide a strong basis for comparison. Propiolates have been noted to be highly effective in demanding applications like radiolabeling.[2]
| Alkyne Type | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide (Secondary) | R-C≡C-C(O)NH-R' | ~2 | ~5 |
| Propargyl Ether | R-O-CH₂-C≡CH | ~3 | ~8 |
| Propargyl Amine | R₂N-CH₂-C≡CH | ~5 | ~15 |
| Propargyl Alcohol | HO-CH₂-C≡CH | ~6 | ~20 |
| Aromatic Alkyne | Ar-C≡CH | ~10 | >30 |
| Aliphatic Alkyne | R-C≡CH | ~12 | >30 |
Data is illustrative and based on the trends observed in the cited literature under specific experimental conditions.[2] Studies have shown that electron-poor alkynes like ethyl propiolate react faster than phenylacetylene in CuAAC reactions.[3]
Table 2: Cytotoxicity Profile
Limited data is available specifically for the cytotoxicity of this compound. One source indicates that concentrations above 200 μg/mL can lead to significant cell death in human cell lines.[1] It is important to note that the cytotoxicity of a terminal alkyne is highly context-dependent and influenced by the overall molecular structure. The cytotoxicity of the copper catalyst used in CuAAC is often a more significant concern in live-cell applications.[1]
| Compound | Cell Line | Cytotoxicity Metric (e.g., IC50) | Notes |
| This compound | Human cell lines | >200 μg/mL (significant cell death)[1] | Limited data available. |
| Propargyl Alcohol | Various | Generally considered to have low cytotoxicity. | Often used as a benchmark for low toxicity. |
| Copper (I) ions | Various | High | The primary source of cytotoxicity in CuAAC. |
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions. Optimization of reactant concentrations, solvents, and reaction times is recommended for specific applications.
Protocol 1: Small Molecule Synthesis via CuAAC
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne (e.g., this compound) and an azide.
Materials:
-
Terminal Alkyne (e.g., this compound) (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the terminal alkyne and the azide.
-
Dissolve the starting materials in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bioconjugation of a Protein with a Terminal Alkyne-Containing Probe
This protocol describes the labeling of an azide-modified protein with a terminal alkyne-functionalized probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Terminal alkyne probe (e.g., a this compound derivative of a fluorophore) dissolved in DMSO or DMF
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare stock solutions of the THPTA/TBTA ligand (e.g., 50 mM in water), CuSO₄·5H₂O (e.g., 20 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
In a reaction tube, combine the azide-modified protein with the terminal alkyne probe (typically a 5- to 20-fold molar excess).
-
Add the ligand to the reaction mixture to a final concentration that is 5-fold higher than the copper concentration.
-
Add the CuSO₄ solution to the desired final concentration (typically 50-250 µM).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purify the labeled protein using size-exclusion chromatography to remove excess reagents.
Mandatory Visualizations
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A general experimental workflow for a CuAAC reaction.
Conclusion
This compound, as an electron-deficient terminal alkyne, is predicted to exhibit high reactivity in CuAAC reactions, potentially offering advantages in applications where rapid and efficient conjugation is paramount. However, researchers should be mindful of its potential for lower stability due to the ester linkage and possible cytotoxicity at higher concentrations. The selection of this compound over more conventional terminal alkynes like propargyl derivatives should be guided by a careful consideration of the specific requirements of the drug discovery application, including the desired reaction kinetics, the biological environment of the reaction, and the tolerance for potential side reactions. Further direct comparative studies are warranted to fully elucidate the performance profile of this compound in a drug discovery context.
References
Isotopic Labeling with Benzyl Propiolate: A Comparative Guide to Alternative Proteomic Strategies
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of modern quantitative proteomics, enabling the precise tracking and quantification of proteins and their modifications. While benzyl propiolate, with its terminal alkyne, presents theoretical potential as a "clickable" probe for such studies, a comprehensive review of published literature reveals a notable absence of specific isotopic labeling studies utilizing this compound. This guide, therefore, provides a comparative overview of well-established, data-supported alternative isotopic labeling strategies that achieve similar research goals. We will delve into the principles, performance, and experimental protocols of these methods, offering a practical resource for designing quantitative proteomic experiments.
This compound as a Potential but Undocumented Isotopic Labeling Probe
This compound's structure incorporates a terminal alkyne, a functional group central to bioorthogonal "click chemistry." In theory, an isotopically labeled version of this compound (e.g., containing ¹³C or ²H) could be used to covalently tag proteins or other biomolecules. This would involve the alkyne group reacting with an azide-modified target, a common strategy in chemical proteomics. The incorporated stable isotopes would then allow for mass spectrometry-based quantification.
However, the lack of specific studies in the scientific literature utilizing isotopically labeled this compound for proteomics means there is no available experimental data to assess its efficiency, specificity, or potential drawbacks in a biological context. Therefore, researchers seeking to perform quantitative proteomics are advised to consider established and validated methodologies.
Comparison of Established Isotopic Labeling Techniques
Several powerful techniques for isotopic labeling in proteomics are widely used and extensively documented. These methods can be broadly categorized into metabolic labeling, in vitro chemical labeling, and enzymatic labeling. Below is a comparison of some of the most prominent alternatives.
| Labeling Strategy | Principle | Advantages | Limitations | Typical Isotopic Labels |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled arginine and lysine) into proteins during cell growth. | High accuracy and precision as labeling is introduced early; samples can be mixed at the cell stage, minimizing experimental variability. | Limited to cultured cells; requires complete incorporation of labeled amino acids, which can be time-consuming; potential for amino acid conversion. | ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg |
| TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) of peptides with isobaric tags. | High multiplexing capability (up to 18-plex with TMTpro); compatible with a wide range of sample types (cells, tissues, biofluids). | Can lead to ratio compression, underestimating large changes in protein abundance; labeling occurs after cell lysis and protein digestion, introducing potential for variability. | ¹³C, ¹⁵N |
| ICAT (Isotope-Coded Affinity Tags) | In vitro chemical labeling of cysteine residues with "light" or "heavy" isotope-coded tags containing a biotin affinity handle. | Reduces sample complexity by enriching for cysteine-containing peptides; effective for targeting specific protein subsets. | Only quantifies cysteine-containing proteins; the tag itself is relatively large, which can affect peptide fragmentation. | ²H, ¹³C |
| Dimethyl Labeling | In vitro chemical labeling of primary amines via reductive amination using "light" or "heavy" isotopologues of formaldehyde and a reducing agent. | Cost-effective and straightforward; provides comprehensive proteome coverage. | Lower multiplexing capacity (typically duplex or triplex); can have side reactions if not carefully controlled. | ²H, ¹³C |
| Alkyne Probes (General) | Metabolic or chemical labeling with alkyne-containing probes that are subsequently "clicked" to an isotopically labeled azide reporter tag. | Allows for the targeting of specific classes of proteins or post-translational modifications. | Requires a two-step labeling process; efficiency of the click reaction can be a factor. | ²H, ¹³C in the azide tag |
Experimental Protocols for Key Isotopic Labeling Methods
Detailed and validated protocols are crucial for the success of quantitative proteomics experiments. Below are generalized methodologies for SILAC and TMT labeling.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids. The other is grown in "heavy" medium where specific essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).
-
Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the heavy amino acids.
-
-
Sample Preparation:
-
After the respective treatments, harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Perform in-solution or in-gel digestion of the proteins, typically using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
During data analysis, peptides derived from the "heavy" and "light" samples will appear as pairs with a specific mass difference. The ratio of the intensities of these peptide pairs corresponds to the relative abundance of the protein in the two samples.
-
TMT Labeling Experimental Protocol
-
Sample Preparation and Digestion:
-
Extract proteins from each sample (up to 18 for TMTpro).
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion.
-
-
Peptide Labeling:
-
Resuspend the dried peptides in a suitable labeling buffer (e.g., TEAB).
-
Add the appropriate TMT reagent to each peptide sample and incubate to allow the labeling reaction to proceed.
-
-
Sample Pooling and Clean-up:
-
Quench the labeling reaction.
-
Combine all labeled samples into a single tube.
-
Perform a peptide clean-up step, for example, using a C18 solid-phase extraction cartridge.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the pooled and cleaned peptide mixture by LC-MS/MS.
-
In the MS2 spectra, the TMT tags will fragment to produce reporter ions of different masses. The relative intensities of these reporter ions are used to quantify the relative abundance of the peptide (and thus the protein) across the different samples.
-
Visualizing Proteomic Workflows and Pathways
Diagrams are essential for understanding the complex workflows in proteomics and the signaling pathways that are often the subject of investigation.
Caption: Workflow for SILAC-based quantitative proteomics.
Caption: Workflow for TMT-based quantitative proteomics.
A Comparative Crystallographic Analysis of Benzyl Propiolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystallographic data of two benzyl propiolate derivatives, offering insights into their solid-state structures and molecular conformations. The information presented is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two this compound derivatives, allowing for a direct comparison of their crystal structures.
| Parameter | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] | Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate[2] |
| Chemical Formula | C₂₀H₁₅NO₃ | C₂₄H₁₉NO₃ |
| Molecular Weight | 329.34 g/mol | 381.41 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.2801 (3) | 12.0132 (4) |
| b (Å) | 7.9137 (2) | 10.9995 (3) |
| c (Å) | 15.2530 (4) | 15.1556 (5) |
| β (°) | 108.835 (1) | 105.783 (1) |
| Volume (ų) | 1630.73 (7) | 1928.18 (11) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0410, wR₂ = 0.1158 | R₁ = 0.0411, wR₂ = 0.1093 |
Structural Insights and Comparison
The molecular structure of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate adopts a Z-shaped conformation.[1] A key feature of this molecule is the near coplanarity of the carboxyl group with the dihydroquinoline unit, with a dihedral angle of 1.04 (5)°.[1] In contrast, in benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the carboxylate group is significantly twisted from the quinoline ring system by 32.2 (2)°.[2]
In the crystal packing of the propargyl-substituted derivative, molecules are linked by C—H⋯O hydrogen bonds to form corrugated layers.[1] The crystal structure of the benzyl-substituted derivative also features layers formed by bifurcated C—H···O hydrogen bonds.[2] In both structures, these layers are further linked by C—H⋯π interactions, contributing to the formation of a three-dimensional supramolecular architecture.[1][2]
Experimental Protocols
Synthesis and Crystallization
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate: This compound was synthesized by reacting 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylic acid with benzyl chloride in the presence of K₂CO₃ and tetra-n-butylammonium bromide as a catalyst in DMF. The mixture was stirred at room temperature for 48 hours. The crude product was purified by column chromatography. Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]
Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate: This derivative was prepared by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with benzyl chloride using K₂CO₃ and tetra-n-butylammonium bromide in DMF. The reaction was also carried out at room temperature for 48 hours. Purification was achieved via column chromatography. Prismatic, colorless crystals were grown by slow evaporation from an ethanol solution.[2]
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All H atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
Caption: Pharmacological applications of quinoline derivatives.
References
- 1. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Benzyl Propiolate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. When synthesizing benzyl propiolate, a key intermediate in various organic syntheses, robust analytical methods are required to monitor the reaction progress and characterize the product and any associated impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of this compound and its reaction components, a reversed-phase HPLC method is often suitable.
Experimental Protocol: Reversed-Phase HPLC
A simple, selective, and rapid gradient reversed-phase HPLC method can be developed for the estimation of this compound, benzyl alcohol (a common starting material), and other related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) or a similar C8 or C18 column.[1]
-
Mobile Phase A: A mixture of pH 2.5 potassium dihydrogen phosphate buffer and methanol (80:20 v/v).[1]
-
Mobile Phase B: A mixture of pH 2.5 potassium dihydrogen phosphate buffer and methanol (10:90 v/v).[1]
-
Gradient Program: A linear gradient can be optimized to achieve good separation of all components.
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV detection at a wavelength of 254 nm is suitable for the aromatic compounds in the mixture.[2][3][4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: The reaction mixture should be diluted with a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm membrane filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Given that this compound is a volatile compound, GC-MS is an excellent choice for its analysis.
Experimental Protocol: GC-MS
A robust and sensitive GC-MS method can be established for the quantitative analysis of this compound and potential volatile impurities in the reaction mixture.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]
-
Injection Mode: Splitless injection is preferred for trace analysis to maximize the transfer of analytes to the column.[5]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp to 100°C at 5°C/min, hold for 1 minute.
-
Ramp to 246°C at 120°C/min, hold for 3 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Energy: 70 eV.[6]
-
Sample Preparation: Depending on the reaction solvent, a direct injection of the diluted reaction mixture or a liquid-liquid extraction (LLE) into a suitable organic solvent (e.g., hexane or dichloromethane) may be employed.[5]
Quantitative Data Comparison
The following tables summarize hypothetical quantitative data for the analysis of a this compound reaction mixture using the described HPLC and GC-MS methods. This data is for illustrative purposes to highlight the expected performance of each technique.
Table 1: HPLC Performance Data
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Benzyl Alcohol | 3.5 | >0.999 | 0.1 | 0.3 |
| Propiolic Acid | 2.8 | >0.999 | 0.5 | 1.5 |
| This compound | 8.2 | >0.999 | 0.2 | 0.6 |
| Impurity 1 | 5.1 | - | - | - |
| Impurity 2 | 9.5 | - | - | - |
Table 2: GC-MS Performance Data
| Compound | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Benzyl Alcohol | 4.1 | >0.99 | 10 | 30 |
| This compound | 7.5 | >0.99 | 5 | 15 |
| Volatile Impurity 1 | 3.2 | - | - | - |
| Volatile Impurity 2 | 6.8 | - | - | - |
Method Comparison
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range)[7] |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Identification | Tentative, based on retention time matching with standards | Confirmatory, based on mass spectral library matching |
| Sample Preparation | Simple dilution and filtration | May require extraction or derivatization |
| Run Time | Typically longer | Typically shorter |
Logical Workflow for Method Selection
Caption: Workflow for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between the two depends on the specific goals of the analysis. HPLC is well-suited for routine monitoring of the main components and non-volatile impurities. GC-MS offers superior sensitivity and definitive identification of volatile components and trace impurities. For a comprehensive understanding of the reaction profile, employing both techniques is often the most effective strategy.
References
- 1. jpionline.org [jpionline.org]
- 2. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of Benzyl Propiolate: A Guide for Laboratory Professionals
For immediate reference, treat benzyl propiolate as a hazardous chemical. Proper disposal requires handling by a licensed waste disposal service. In case of a spill, absorb the material with inert substances and collect it in a sealed, labeled container for professional disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 14447-01-9), a chemical requiring careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.
Immediate Safety and Disposal Protocol
This compound is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
-
H302: Harmful if swallowed[3]
Given these hazards, all disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially during disposal, should occur in a well-ventilated area or a chemical fume hood.
The primary route for the disposal of this compound is through a licensed and authorized hazardous waste collection service.[1] Do not dispose of this chemical down the drain or as regular solid waste.
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a dedicated, properly labeled, and sealed container.
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols.
-
-
Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any available safety data.
-
Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound to aid in safe handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 14447-01-9 | [1][2] |
| Molecular Formula | C₁₀H₈O₂ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Physical State | Liquid | [4] |
| Boiling Point | 270.6 ± 19.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 139.9 ± 9.5 °C | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Figure 1. Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Benzyl Propiolate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Benzyl propiolate, designed for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1][2]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol [2] |
| Appearance | Liquid |
| Boiling Point | 222 °C / 431.6 °F[3] |
| Flash Point | 101 °C / 213.8 °F[3] |
| Specific Gravity | 1.031[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles are required.[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[1] |
| Hand Protection | Compatible, chemical-resistant gloves must be worn.[4][5] Always inspect gloves before use and use proper removal techniques.[5] |
| Skin and Body Protection | A laboratory coat or impervious clothing is necessary to prevent skin contact.[3][5] Ensure footwear is close-toed. |
| Respiratory Protection | Work should be conducted in a well-ventilated area.[1] If ventilation is inadequate or during a spill, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5] |
Procedural Guidance
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Handling:
-
Always use this compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]
-
Avoid all direct personal contact with the chemical.[1]
-
When weighing or transferring the liquid, do so carefully to prevent splashes or aerosol generation.
-
Keep the container tightly sealed when not in use.[1]
-
-
Post-Handling:
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment:
-
Clean-up:
-
Decontamination: Decontaminate the spill area and all equipment used for clean-up.[1]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.[1]
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety department.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Disposal:
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
